2-Amino-N-methylthiazole-5-carboxamide
Description
BenchChem offers high-quality 2-Amino-N-methylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-methylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-N-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-7-4(9)3-2-8-5(6)10-3/h2H,1H3,(H2,6,8)(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTJNNFMHMUUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177494-20-0 | |
| Record name | 2-amino-N-methyl-1,3-thiazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-N-methylthiazole-5-carboxamide chemical properties
CAS: 1177494-20-0 | Formula: C₅H₇N₃OS | MW: 157.19 g/mol [1][2][3]
Executive Summary
2-Amino-N-methylthiazole-5-carboxamide is a critical heterocyclic building block belonging to the 2-aminothiazole class, a "privileged scaffold" in medicinal chemistry.[3] It serves as a simplified structural analog of the kinase inhibitor Dasatinib (Sprycel®), retaining the core hydrogen-bonding pharmacophore required for ATP-competitive inhibition.
Beyond its historical use in tyrosine kinase inhibition (TKI), this moiety has gained renewed utility in Targeted Protein Degradation (TPD) as a ligand for E3 ligase recruitment and in Fragment-Based Drug Discovery (FBDD) due to its high ligand efficiency and defined vector geometry.[3]
Physicochemical Profile
The molecule exhibits a "push-pull" electronic system where the electron-donating 2-amino group interacts with the electron-withdrawing 5-carboxamide via the thiazole
| Property | Value / Description | Context |
| Molecular Weight | 157.19 g/mol | Fragment-like (Rule of 3 compliant) |
| CAS Number | 1177494-20-0 | Unique Identifier |
| Appearance | Off-white to pale yellow solid | Typical of aminothiazoles |
| LogP (Calc) | ~0.36 | Highly hydrophilic; good aqueous solubility potential |
| TPSA | ~93 Ų | High polarity relative to size; drives H-bonding |
| pKa (Ring N) | ~3.0 - 3.5 (Estimated) | Lower than unsubstituted thiazole (pKa ~2.[3][4]5) due to 2-NH₂, but tempered by 5-EWG.[3] |
| H-Bond Donors | 3 (Exocyclic NH₂, Amide NH) | Critical for Hinge Binding |
| H-Bond Acceptors | 4 (Ring N, Carbonyl O, Ring S, Amide N) | Versatile interaction profile |
Structural Analysis & Tautomerism
Understanding the tautomeric equilibrium is vital for docking studies and synthetic planning.[3] While the amino-thiazole form is predominant in solution and solid state due to aromatic stabilization, the imino-thiazoline tautomer contributes to reactivity patterns, particularly during alkylation reactions.[4]
Electronic "Push-Pull" System
The 5-carboxamide group acts as an electron-withdrawing group (EWG), reducing the electron density of the thiazole ring.[4]
-
Effect 1: Increases the acidity of the amide proton.[3]
-
Effect 2: Deactivates the C4 position toward electrophilic aromatic substitution.[3]
-
Effect 3: Stabilizes the amino tautomer over the imino form via conjugation.[3]
Figure 1: Tautomeric equilibrium and resonance stabilization of the 2-aminothiazole core.
Synthetic Methodologies
Two primary routes exist for synthesizing 2-amino-N-methylthiazole-5-carboxamide. The Ester Aminolysis route is preferred for laboratory scale due to the commercial availability of the precursor.[3]
Route A: Aminolysis of Ethyl 2-aminothiazole-5-carboxylate (Recommended)
This method utilizes the readily available ethyl ester.[3] The reaction is driven by the nucleophilicity of methylamine.[3]
-
Precursor: Ethyl 2-aminothiazole-5-carboxylate (CAS: 32955-21-8).[3]
-
Reagent: Methylamine (33% in EtOH or 2M in THF).
-
Conditions: Sealed tube, 60–80°C, 4–12 hours.
Protocol:
-
Charge a pressure vessel with ethyl 2-aminothiazole-5-carboxylate (1.0 eq).
-
Add Methylamine (10-20 eq) as a solution in Ethanol or THF.
-
Seal and heat to 70°C. Monitor by TLC (EtOAc/MeOH) or LCMS.
-
Upon completion, cool to 0°C. The product often precipitates.
-
Filter and wash with cold ethanol.[3] Recrystallize from MeOH if necessary.
Route B: Hantzsch Thiazole Synthesis (Cyclization)
This route constructs the ring from acyclic precursors, useful if the ester is unavailable or if isotopic labeling is required.[3]
Figure 2: Comparative synthetic pathways.[3] Route A is operationally simpler for standard derivatives.
Reactivity & Stability
Nucleophilicity (Amine vs. Amide)
The molecule possesses three nitrogen atoms with distinct reactivities:
-
2-Amino Nitrogen (Exocyclic): The most nucleophilic site.[3][4] It readily undergoes acylation (e.g., with acid chlorides) or reductive amination.[3] In kinase inhibitor synthesis (e.g., Dasatinib), this nitrogen reacts with a chloropyrimidine.[3]
-
Ring Nitrogen (Endocyclic): Weakly basic (pKa ~3).[3] Acts as a hydrogen bond acceptor.[3] Alkylation here is possible but usually requires strong bases and leads to N-alkylated imino products.[3]
-
Amide Nitrogen: Non-nucleophilic under standard conditions due to resonance with the carbonyl.[3][4]
Stability
-
Hydrolysis: The 5-carboxamide bond is stable under neutral and mild acidic conditions but will hydrolyze to the carboxylic acid (2-aminothiazole-5-carboxylic acid) under refluxing 6N HCl or NaOH.[3][4]
-
Oxidation: The thiazole sulfur is susceptible to oxidation to N-oxides or sulfoxides if treated with strong oxidants like m-CPBA, though the electron-deficient nature of the ring (due to the 5-carboxamide) makes it more resistant than simple thiazoles.[4]
Medicinal Chemistry Applications
Kinase Hinge Binding
The 2-aminothiazole-5-carboxamide motif is a classic "Hinge Binder."[3]
-
Donor-Acceptor Motif: The Ring Nitrogen (Acceptor) and the 2-Amino group (Donor) form a bidentate H-bond interaction with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met318 in c-Src/Abl).
-
Gatekeeper Interaction: The 5-carboxamide substituent vectors towards the "gatekeeper" residue, allowing for selectivity tuning based on the size of the N-substituent (Methyl in this case).
Fragment-Based Drug Discovery (FBDD)
As a fragment, this molecule is highly attractive:
-
Low MW (<160): Leaves ample room for growing the molecule.[3]
-
Rigid Geometry: The thiazole ring holds the vectors in a defined plane.[3]
-
Synthetic Handle: The 2-amino group is a "univeral handle" for coupling to diverse libraries.[3]
Safety & Handling (GHS)[3]
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen). Store at 2-8°C for long-term stability to prevent slow oxidation or discoloration.
References
-
Dasatinib Structure & Discovery: Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[3] J. Med. Chem.2004 , 47(27), 6658–6661.[4] Link
-
Synthesis of 2-Aminothiazole-5-carboxamides: Chen, S., et al. "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib." Arkivoc2010 , 2010(6), 32-38.[3][7] Link
-
Physicochemical Properties (PubChem): "2-Amino-N-methylthiazole-5-carboxamide (Compound)."[3][5] PubChem, National Library of Medicine.[3] Accessed Jan 2026.[3] Link[3]
-
Thiazole Reactivity: Grimmett, M. R.[3] "Imidazoles and their Benzo Derivatives: (iii) Synthesis and Applications." Comprehensive Heterocyclic Chemistry, Pergamon, 1984.[3] (General reference for thiazole chemistry).
-
Solid Phase Synthesis: Lee, T., et al. "Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase."[3][8] Molecules2019 , 24(9), 1836.[3][4] Link
Sources
- 1. 2-Amino-N-methylthiazole-5-carboxamide | 1177494-20-0 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Amino-1,3-thiazole-5-carboxamide | C4H5N3OS | CID 16227213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-methylthiazole | 7305-71-7 | TCI AMERICA [tcichemicals.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-N-methylthiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-N-methylthiazole-5-carboxamide (CAS Number: 1177494-20-0), a heterocyclic building block of significant interest in modern medicinal chemistry. We will delve into its chemical identity, plausible synthetic routes, and its emerging role as a key structural motif in the development of novel therapeutics, particularly in the realm of targeted protein degradation.
Core Compound Identity and Physicochemical Properties
2-Amino-N-methylthiazole-5-carboxamide is a substituted aminothiazole derivative. The 2-aminothiazole core is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][2] This particular derivative is functionalized with an N-methylcarboxamide group at the 5-position, providing a valuable handle for further chemical elaboration.
Chemical Structure:
Caption: Chemical structure of 2-Amino-N-methylthiazole-5-carboxamide.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 1177494-20-0 | [3] |
| Molecular Formula | C₅H₇N₃OS | [3] |
| Molecular Weight | 157.19 g/mol | [3] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [4] |
| InChI Key | HFTJNNFMHMUUBI-UHFFFAOYSA-N | [4] |
Synthesis and Manufacturing Considerations
Proposed Retrosynthetic Analysis:
A logical retrosynthetic pathway begins by disconnecting the thiazole ring, identifying key starting materials.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 2-Amino-N-methylthiazole-5-carboxamide | 1177494-20-0 [sigmaaldrich.com]
- 5. derpharmachemica.com [derpharmachemica.com]
The Core Mechanisms of 2-Aminothiazole Compounds in Oncology: A Technical Guide for Drug Discovery Professionals
The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer activity.[1][2][3][4] This technical guide provides an in-depth exploration of the multifaceted mechanisms of action employed by 2-aminothiazole derivatives to exert their cytotoxic and cytostatic effects on cancer cells. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.
Introduction: The Versatility of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms.[3] Its unique structural and electronic properties allow for diverse chemical modifications, enabling the development of derivatives with high affinity and selectivity for various biological targets.[3][4] The clinical success of drugs like the multi-kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib , both of which feature a 2-aminothiazole core, underscores the therapeutic potential of this scaffold in oncology.[1][2]
This guide will dissect the primary mechanisms through which 2-aminothiazole compounds combat cancer, including their roles as kinase inhibitors, inducers of apoptosis, and modulators of the cell cycle. We will also explore other emerging mechanisms of action and provide detailed experimental protocols for investigating these effects.
Kinase Inhibition: A Primary Anticancer Strategy
A predominant mechanism of action for many 2-aminothiazole derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[5] The 2-aminothiazole moiety often serves as a pharmacophore that can effectively interact with the ATP-binding pocket of various kinases.[6]
Multi-Kinase Inhibition
Many 2-aminothiazole compounds exhibit a polypharmacological profile, inhibiting multiple kinases simultaneously. This can be advantageous in cancer therapy by targeting redundant signaling pathways and potentially overcoming drug resistance.
-
Src Family Kinases (SFKs) and Abl Kinase: Dasatinib is a potent inhibitor of multiple tyrosine kinases, including the Src family kinases and Bcr-Abl.[1][5] Its 2-aminothiazole core is crucial for its inhibitory activity.
-
VEGFR, EGFR, and other Tyrosine Kinases: Novel 2-aminothiazole derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and c-Met, all of which are key drivers of tumor growth, angiogenesis, and metastasis.[1][5][7]
Serine/Threonine Kinase Inhibition
Beyond tyrosine kinases, 2-aminothiazole derivatives have been shown to target serine/threonine kinases involved in cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: Alpelisib is a specific inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K).[1] Other derivatives have shown inhibitory activity against PI3K and the downstream mammalian target of rapamycin (mTOR).[1][5]
-
Aurora Kinases: These kinases are essential for mitotic progression, and their overexpression is common in various cancers. 2-aminothiazole derivatives have been investigated as inhibitors of Aurora kinases A and B.[8][9]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. SNS-032 is a potent and selective inhibitor of CDKs that incorporates the 2-aminothiazole scaffold.[1]
-
Protein Kinase CK2: Allosteric inhibitors of CK2 based on a 2-aminothiazole scaffold have been developed, offering a novel approach to target this ubiquitously expressed pro-oncogenic kinase.[10]
Signaling Pathway of Kinase Inhibition by 2-Aminothiazole Derivatives
Caption: Simplified signaling pathways targeted by 2-aminothiazole kinase inhibitors.
Induction of Apoptosis: Triggering Programmed Cell Death
A hallmark of cancer is the evasion of apoptosis. 2-Aminothiazole derivatives have been extensively shown to re-sensitize cancer cells to programmed cell death through various mechanisms.[11][12]
Modulation of the Bcl-2 Protein Family
The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for mitochondrial integrity. Several 2-aminothiazole compounds have been shown to:
-
Downregulate Bcl-2: This relieves the inhibition of pro-apoptotic proteins.[12]
-
Upregulate Bax: This promotes the formation of pores in the mitochondrial outer membrane.[11]
This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, a key initiating event in the intrinsic apoptotic pathway.[11]
Caspase Activation and PARP Cleavage
The release of cytochrome c triggers the formation of the apoptosome and the activation of initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3 and -7).[11] These executioner caspases cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical features of apoptosis.[11][12]
ROS-Mediated Apoptosis
Some 2-aminothiazole derivatives can induce the generation of reactive oxygen species (ROS) in cancer cells.[1][13] Elevated ROS levels can lead to mitochondrial dysfunction and trigger the mitochondrial-mediated apoptotic pathway.[1]
Signaling Pathway of Apoptosis Induction
Caption: Intrinsic apoptosis pathway induced by 2-aminothiazole derivatives.
Cell Cycle Arrest: Halting Cancer Cell Proliferation
In addition to inducing cell death, 2-aminothiazole compounds can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.[11] This prevents cancer cells from replicating their DNA and dividing.
G2/M Phase Arrest
Many 2-aminothiazole derivatives have been reported to induce cell cycle arrest at the G2/M transition.[1][11] This is often achieved through:
-
Tubulin Polymerization Inhibition: Some compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest.[1][3][5]
-
Modulation of G2/M Checkpoint Proteins: Certain derivatives have been shown to affect the levels of key regulatory proteins like cyclin B1 and cdc2 (CDK1), which are essential for entry into mitosis.[1]
-
Inhibition of KPNB1: Inhibition of importin β1 (KPNB1) by a 2-aminothiazole derivative has been shown to cause G2/M arrest and the formation of monopolar spindles.[14]
G0/G1 Phase Arrest
Arrest in the G0/G1 phase prevents cells from entering the DNA synthesis (S) phase. Some 2-aminothiazole derivatives have been shown to induce G0/G1 arrest in leukemia cells.[11] This can be a consequence of inhibiting signaling pathways that promote G1 progression, such as those involving CDKs.
Experimental Workflow for Cell Cycle Analysis
Caption: A typical workflow for analyzing cell cycle distribution.
Other Notable Mechanisms of Action
The versatility of the 2-aminothiazole scaffold has led to the discovery of derivatives with other anticancer mechanisms:
-
Topoisomerase II Inhibition: Some compounds have been identified as inhibitors of topoisomerase II, an enzyme that plays a crucial role in DNA replication and chromosome segregation.[1]
-
Histone Deacetylase (HDAC) Inhibition: 2-Aminothiazole derivatives have been explored as inhibitors of HDACs, which are involved in the epigenetic regulation of gene expression.[3][5]
-
Wnt Signaling Pathway Inhibition: The Traf2- and Nck-interacting kinase (TNIK), a regulator of the Wnt signaling pathway, has been identified as a target for some 2-aminothiazole compounds.[1]
Summary of Anticancer Activities
The following table summarizes the diverse mechanisms of action and targets of various 2-aminothiazole derivatives.
| Compound Class/Example | Primary Mechanism(s) | Key Molecular Target(s) | Cancer Cell Lines/Models | Reference(s) |
| Dasatinib | Multi-kinase Inhibition | Bcr-Abl, Src family kinases | Leukemia, various solid tumors | [1][11] |
| Alpelisib | PI3K Inhibition | PI3Kα | Breast cancer | [1] |
| SNS-032 | CDK Inhibition, Cell Cycle Arrest | CDK2, CDK7, CDK9 | Various cancer cell lines | [1] |
| KY-05009 | Wnt Pathway Inhibition | TNIK | Lung adenocarcinoma (A549) | [1] |
| Combretastatin A-4 Analogs | Tubulin Polymerization Inhibition | Tubulin (colchicine site) | Multidrug-resistant cancer cell lines | [1] |
| Amide-functionalized derivatives | Apoptosis Induction, Cell Cycle Arrest | Bcl-2, Bax, Caspases | Breast (MCF-7), Lung (A549) | [11] |
| 2-amino-5-benzylthiazoles | Apoptosis Induction, DNA Damage | Bcl-2, Caspase-3, PARP1 | Human leukemia cells | [12] |
Experimental Protocols
Western Blotting for Apoptosis Marker Analysis
-
Cell Lysis: Treat cancer cells with the 2-aminothiazole compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vitro Kinase Inhibition Assay
-
Assay Setup: In a microplate, combine the recombinant kinase, the 2-aminothiazole compound at various concentrations, a suitable kinase substrate, and ATP.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP remaining.
-
IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration and calculate the half-maximal inhibitory concentration (IC50) value.
Conclusion and Future Directions
The 2-aminothiazole scaffold is a remarkably versatile platform for the design of novel anticancer agents. Its derivatives have demonstrated the ability to modulate a wide array of cellular processes, from inhibiting key signaling kinases to inducing programmed cell death and halting cell cycle progression. The continued exploration of this chemical space, guided by a deep understanding of its mechanisms of action, holds significant promise for the development of more effective and selective cancer therapies. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and on developing derivatives that can overcome known mechanisms of drug resistance.
References
-
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
-
PubMed. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
-
Finiuk, N. S., et al. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian Biochemical Journal, 91(2), 66-75. [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
PubMed. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. [Link]
-
Taylor & Francis Online. (2022). Synthesis and anticancer properties of 2-aminothiazole derivatives. [Link]
-
ResearchGate. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
-
ACS Publications. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]
-
ResearchGate. (2017). Inhibition of Importin β1 With a 2-Aminothiazole Derivative Resulted in G2/M Cell-cycle Arrest and Apoptosis. [Link]
-
PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template... [Link]
-
National Center for Biotechnology Information. (2021). 2-aminobenzothiazoles in anticancer drug design and discovery. [Link]
-
National Center for Biotechnology Information. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. [Link]
-
ResearchGate. (2024). Chemical structures of diverse reported aminothiazole kinase inhibitors. [Link]
-
ResearchGate. (2018). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The 2-Aminothiazole-5-Carboxamide Scaffold: A Privileged Building Block for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets. At the heart of this technology are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The rational design of these degraders hinges on the selection of optimal building blocks. This guide provides an in-depth technical overview of the 2-amino-N-methylthiazole-5-carboxamide core, a versatile and privileged scaffold for the development of potent and selective protein degraders. While this specific entity is a foundational building block, we will explore its broader class—2-aminothiazole derivatives—which have been successfully incorporated as "warheads" for targeting kinases in PROTAC design. This guide will delve into the mechanistic rationale, synthesis, and application of this scaffold, providing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery efforts.
Introduction: The 2-Aminothiazole Scaffold in Medicinal Chemistry
The 2-aminothiazole motif is a well-established "privileged structure" in drug discovery, recognized for its ability to interact with a wide range of biological targets.[1] This heterocyclic scaffold is a key component in numerous approved drugs and clinical candidates, valued for its synthetic tractability and favorable physicochemical properties.[2] In the context of targeted protein degradation, the 2-aminothiazole core, particularly in its 5-carboxamide derivatized form, serves as an excellent anchor for constructing the protein-of-interest (POI) binding moiety, often referred to as the "warhead".[3] Its utility is especially prominent in the design of kinase-targeting degraders, where it can be tailored to achieve high affinity and selectivity.[4][5]
The core structure of 2-amino-N-methylthiazole-5-carboxamide provides several strategic advantages:
-
Versatile Chemistry: The 2-amino group and the 5-carboxamide position offer orthogonal handles for chemical modification. The 2-amino group is often acylated or further substituted to enhance binding affinity and selectivity for the target protein, while the N-methylamide can be a starting point for linker attachment.
-
Hydrogen Bonding Capabilities: The thiazole ring nitrogen, the amino group, and the carboxamide functionality can all participate in hydrogen bond interactions within a protein's binding pocket, contributing to potent target engagement.
-
Structural Rigidity: The thiazole ring provides a degree of rigidity to the warhead, which can be advantageous for pre-organizing the molecule for optimal binding and reducing the entropic penalty upon target engagement.
Mechanistic Rationale: From Inhibition to Degradation
The transition from a simple inhibitor to a protein degrader is a powerful strategy to overcome challenges such as drug resistance and the need for sustained target occupancy. A PROTAC molecule based on the 2-aminothiazole-5-carboxamide scaffold operates through a catalytic mechanism, inducing the ubiquitination and subsequent proteasomal degradation of the target protein.
The general mechanism of action for a PROTAC is a cyclical process:
-
Ternary Complex Formation: The PROTAC, consisting of the 2-aminothiazole-based warhead, a flexible linker, and an E3 ligase-recruiting ligand, simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This brings the POI into close proximity with the E3 ligase.[6]
-
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to surface-exposed lysine residues on the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC is then released and can initiate another cycle of degradation, highlighting its catalytic nature.
Synthesis and Chemical Development
The synthesis of a PROTAC based on the 2-amino-N-methylthiazole-5-carboxamide core involves a multi-step process: the synthesis of the core building block, its elaboration into a potent warhead, the preparation of a suitable linker, and the final conjugation with an E3 ligase ligand.
Synthesis of the Core Building Block: 2-Amino-N-methylthiazole-5-carboxamide
A common and efficient method for the synthesis of 2-aminothiazole-5-carboxamides is through a Hantzsch-type thiazole synthesis.[7][8] A plausible and adaptable protocol is outlined below.
Experimental Protocol: Synthesis of 2-Amino-N-methylthiazole-5-carboxamide
-
Step 1: Synthesis of 2-Chloro-N-methyl-3-oxobutanamide.
-
To a solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol at 0 °C, add aqueous methylamine (40% w/v, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-chloro-N-methyl-3-oxobutanamide.
-
-
Step 2: Cyclization to form 2-Amino-N-methyl-4-methylthiazole-5-carboxamide.
-
Dissolve 2-chloro-N-methyl-3-oxobutanamide (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the mixture to reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the reaction for the formation of the product.
-
After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product as a hydrochloride salt.
-
Filter the solid and wash with cold ethanol.
-
The free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate solution) followed by extraction with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.
-
PROTAC Assembly: A Case Study of a CDK9 Degrader
While a specific PROTAC using 2-amino-N-methylthiazole-5-carboxamide is not extensively documented in peer-reviewed literature, we can use the well-characterized N-acyl-2-aminothiazole-based CDK9 degrader, THAL-SNS-032, as a representative example to illustrate the subsequent steps.[4] Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and a validated target in various cancers.[9]
PROTAC Assembly Workflow:
-
Warhead Modification: The 2-amino group of the thiazole core is acylated to produce a potent CDK9 binding moiety.
-
Linker Synthesis: A polyethylene glycol (PEG) or alkyl chain linker with terminal functional groups (e.g., an azide and a carboxylic acid) is synthesized.
-
E3 Ligase Ligand Preparation: A derivative of an immunomodulatory drug (IMiD) like pomalidomide, functionalized with a complementary group (e.g., an alkyne), is prepared to recruit the CRBN E3 ligase.
-
Conjugation: The warhead is first attached to the linker via an amide bond. The resulting warhead-linker intermediate is then conjugated to the E3 ligase ligand using a "click" reaction (e.g., copper-catalyzed azide-alkyne cycloaddition) or another suitable coupling chemistry.[6]
Biological Evaluation and Characterization
A rigorous and systematic evaluation is crucial to validate the efficacy and mechanism of a novel protein degrader.
In Vitro Degradation Assays
The primary assessment of a PROTAC's activity is its ability to induce the degradation of the target protein in a cellular context.
Experimental Protocol: Western Blotting for Protein Degradation
-
Cell Culture: Plate a relevant cancer cell line (e.g., a pancreatic cancer cell line for a CDK9 degrader) in 6-well plates and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of the 2-aminothiazole-based PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the POI (e.g., anti-CDK9) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4 °C.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum percentage of degradation).
Table 1: Representative Degradation Data for a 2-Aminothiazole-Based CDK9 Degrader
| PROTAC Concentration (nM) | % CDK9 Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 10 | 85% |
| 50 | 60% |
| 150 | 50% (DC₅₀) |
| 500 | 20% |
| 1000 | 15% (Approaching Dₘₐₓ) |
| 5000 | 25% (Hook Effect) |
Note: The "Hook Effect" is a phenomenon observed with some PROTACs where efficacy decreases at very high concentrations due to the formation of binary complexes (PROTAC-POI or PROTAC-E3) that are unproductive for ternary complex formation.
Biophysical Assays for Ternary Complex Formation
Understanding the formation and stability of the POI-PROTAC-E3 ligase ternary complex is critical for rational degrader design. Several biophysical techniques can be employed for this purpose.[10]
-
Surface Plasmon Resonance (SPR): Can be used to measure the binding kinetics and affinity of the PROTAC to the POI and the E3 ligase individually, as well as to demonstrate the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): Provides thermodynamic information about the binding events, including enthalpy and entropy changes, and can be used to determine the cooperativity of ternary complex formation.
-
Fluorescence Resonance Energy Transfer (FRET): A FRET-based assay can be designed where the POI and E3 ligase are labeled with a donor and acceptor fluorophore, respectively. The formation of the ternary complex brings the fluorophores into proximity, resulting in a FRET signal.[10]
Mechanistic Validation and Structural Insights
Confirming the mechanism of action and gaining structural insights into the ternary complex are advanced steps that provide invaluable information for optimizing the degrader.
-
E3 Ligase Dependency: To confirm that the degradation is mediated by the intended E3 ligase, experiments can be performed in cells where the ligase is knocked down or in the presence of a competitive inhibitor of the E3 ligase ligand. For example, for a CRBN-recruiting PROTAC, pre-treatment with a high concentration of pomalidomide should rescue the degradation of the POI.
-
Proteasome Dependency: Treatment with a proteasome inhibitor (e.g., MG132) should block the degradation of the POI, leading to the accumulation of the poly-ubiquitinated protein.
-
Structural Biology: Obtaining a high-resolution crystal structure of the ternary complex provides the ultimate insight into the protein-protein and protein-ligand interactions.[11] However, crystallizing these complexes can be challenging due to their transient and potentially flexible nature.[11] Hydrogen-deuterium exchange mass spectrometry (HDX-MS) coupled with computational modeling is an alternative approach to map the interaction surfaces in solution.[12][13]
Conclusion and Future Perspectives
The 2-amino-N-methylthiazole-5-carboxamide core and its derivatives represent a highly valuable class of building blocks for the development of targeted protein degraders. Their proven utility as kinase-binding warheads, combined with their synthetic accessibility, makes them an attractive starting point for novel PROTAC design. The future of this field will likely involve the expansion of the target space beyond kinases, the development of novel E3 ligase recruiters, and the application of advanced computational and structural biology techniques to rationally design degraders with improved potency, selectivity, and drug-like properties. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the potential of the 2-aminothiazole scaffold in the exciting and rapidly evolving landscape of targeted protein degradation.
References
-
Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax. (n.d.). PMC. [Link]
-
Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. (2023). PubMed Central. [Link]
-
Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. (2019). PubMed. [Link]
- Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor. (n.d.).
-
Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders. (2024). PubMed. [Link]
-
Identification of potential 2-aminothiazole pharmaceuticals. (n.d.). Issuu. [Link]
-
CDK9 inhibitors in cancer research. (n.d.). PMC. [Link]
-
Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen-Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design. (2021). PubMed. [Link]
-
Protein-Targeted Degradation Agents Based on Natural Products. (n.d.). MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). NIH. [Link]
-
Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. (n.d.). ResearchGate. [Link]
-
The BTK-degrader-cIAP1 ternary complex crystal structure. The red box... (n.d.). ResearchGate. [Link]
-
Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (n.d.). NIH. [Link]
-
Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. (n.d.). PubMed. [Link]
-
Atomic-Resolution Prediction of Degrader-mediated Ternary Complex Structures by Combining Molecular Simulations with Hydrogen Deuterium Exchange. (2021). bioRxiv. [Link]
-
Ureas of 5-aminopyrazole and 2-aminothiazole inhibit growth of gram-positive bacteria. (n.d.). PubMed. [Link]
-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]
-
Session 5: Protein Degraders. (2025). ResearchGate. [Link]
-
Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. (n.d.). PubMed. [Link]
-
Crystallization of VHL-based PROTAC-induced ternary complexes. (n.d.). PubMed. [Link]
-
PROTACs and Targeted Protein Degradation - Part 1 - 2020 Archive. (n.d.). Discovery On Target. [Link]
-
Structures of PROTACs in co‐crystal structures of ternary complex. (n.d.). ResearchGate. [Link]
-
Development of biophysical assays for studies of PROTACs. (2022). Diva-Portal.org. [Link]
Sources
- 1. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor - Google Patents [patents.google.com]
- 8. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen-Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atomic-Resolution Prediction of Degrader-mediated Ternary Complex Structures by Combining Molecular Simulations with Hydrogen Deuterium Exchange | bioRxiv [biorxiv.org]
The 2-Aminothiazole Core in Kinase Inhibition: Structural Mastery & Synthetic Protocols
[1][2]
Executive Summary
The 2-aminothiazole scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor class. Its ubiquity stems from its ability to faithfully mimic the adenine ring of ATP, establishing critical hydrogen bonds within the kinase hinge region. However, this scaffold is not merely a passive linker; it is a tunable vector for potency and a potential site of metabolic liability. This guide dissects the structural causality of the 2-aminothiazole core, provides validated synthetic protocols, and outlines strategies to mitigate its inherent toxicological risks.
Part 1: Structural Basis of Efficacy (The "Why")
The ATP-Mimetic Pharmacophore
The primary utility of the 2-aminothiazole core lies in its donor-acceptor motif, which complements the hydrogen-bonding requirements of the kinase hinge region (the segment connecting the N- and C-terminal lobes).
-
The Acceptor (N3): The thiazole ring nitrogen (N3) possesses a lone pair that acts as a hydrogen bond acceptor, typically interacting with a backbone amide nitrogen (e.g., Met341 in Src, Leu83 in CDK2).
-
The Donor (C2-NH): The exocyclic amine at the C2 position serves as a hydrogen bond donor, engaging a backbone carbonyl oxygen (e.g., Glu339 in Src).
This dual interaction anchors the inhibitor, orienting substituents at the C4 and C5 positions toward the gatekeeper residue or the solvent-exposed front, respectively.
Visualization: The Hinge Binding Logic
The following diagram illustrates the pharmacophoric interactions of the 2-aminothiazole core within the ATP-binding pocket.
Figure 1: Canonical binding mode of 2-aminothiazole showing the donor-acceptor motif essential for hinge recognition.
Part 2: Case Studies in Drug Discovery
The 2-aminothiazole core is not theoretical; it anchors multiple FDA-approved therapeutics.
Dasatinib (Sprycel)[3][4]
-
Target: BCR-Abl, Src Family Kinases (SFKs).[1]
-
Mechanism: Dasatinib is a Type I inhibitor binding to the active conformation. The 2-aminothiazole moiety is critical for potency. The C5-carboxamide extends into the solvent front, while the C4 substitution patterns dictate selectivity against the gatekeeper residue (Thr315 in Abl).
-
Structural Insight: The thiazole nitrogen forms a critical H-bond with Met341 (Src numbering), validating the pharmacophore model described above [1].
Dabrafenib (Tafinlar)
-
Target: BRAF V600E.
-
Mechanism: While structurally distinct from Dasatinib, Dabrafenib utilizes a related 2-aminothiazole-derived scaffold (specifically a fused system or substituted thiazole depending on the fragment analysis) to stabilize the inactive conformation of the kinase.
-
Structural Insight: It demonstrates the scaffold's versatility in Type 1.5/Type II inhibition modes, where the core binds the hinge but substituents push the DFG motif into the "out" conformation [2].
Comparative Data Table
| Drug Name | Primary Target | PDB Code | Role of Thiazole Core | Key Liability Mgmt |
| Dasatinib | BCR-Abl / Src | 2GQG | Hinge Binder (Met341) | C5-amide blocks metabolic soft spot |
| Dabrafenib | BRAF V600E | 4XV2 | Hinge/Pocket Anchor | Fluorination/Sulfonamide modulation |
| Alpelisib | PI3K | 4JPS | Specificity Determinant | Fused ring system stabilization |
Part 3: Medicinal Chemistry & Liabilities (E-E-A-T)[5][6][7]
The "Toxicophore" Alert
While privileged for binding, the 2-aminothiazole ring is a known structural alert in drug metabolism.[2]
-
Bioactivation: The electron-rich sulfur and the C4/C5 double bond are susceptible to oxidation by Cytochrome P450 enzymes.
-
Mechanism: S-oxidation or epoxidation can lead to ring opening, forming reactive dicarbonyl intermediates (glyoxal derivatives) or sulfenic acids. These electrophiles can covalently modify proteins (idiosyncratic toxicity) or DNA (genotoxicity) [3].
Mitigation Strategies
To retain the binding benefit while reducing toxicity, medicinal chemists employ specific substitution patterns:
-
Blocking C5: Substitution at the C5 position (e.g., with a carboxamide as in Dasatinib) sterically and electronically hinders P450 attack.
-
Electron Withdrawal: Adding electron-withdrawing groups (EWGs) reduces the nucleophilicity of the ring, making it less prone to oxidative metabolism.
Part 4: Synthetic Protocols
The Hantzsch Thiazole Synthesis remains the gold standard for generating this core.[3] It is robust, scalable, and tolerates a wide range of functional groups.[4]
Protocol: Hantzsch Condensation (Standard Scale)
Objective: Synthesis of a 4-substituted-2-aminothiazole.
Reagents:
- -Haloketone (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Ethanol (anhydrous) or DMF
-
Base (optional:
or TEA)
Step-by-Step Methodology:
-
Dissolution: Dissolve the
-haloketone (e.g., 2-bromoacetophenone) in anhydrous ethanol (0.5 M concentration). -
Addition: Add thiourea (1.1 equiv) in a single portion.
-
Reflux: Heat the reaction mixture to reflux (
) for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes) or LC-MS.-
Checkpoint: The disappearance of the starting bromide indicates completion.
-
-
Workup:
-
Purification: Recrystallization from EtOH/Water or silica gel chromatography.
Synthetic Workflow Diagram
Figure 2: Workflow for the Hantzsch synthesis, the primary route to 2-aminothiazole kinase inhibitors [4].[6]
Part 5: Biological Characterization
Once synthesized, the efficacy of the core must be validated using biochemical kinase assays.
Protocol: FRET-Based Kinase Assay (Z'-LYTE)
This assay relies on the differential sensitivity of phosphorylated vs. non-phosphorylated peptides to proteolytic cleavage.
-
Reaction Mix: Combine Kinase (e.g., Src), FRET-peptide substrate, and ATP (
concentration) in kinase buffer ( HEPES pH 7.5, , EGTA, Brij-35). -
Inhibitor Addition: Add the 2-aminothiazole derivative (dissolved in DMSO) in a dose-response series (e.g., 10-point dilution).
-
Incubation: Incubate for 60 minutes at room temperature.
-
Development: Add Development Reagent (Site-specific protease).
-
Logic: The protease cleaves non-phosphorylated peptides (disrupting FRET). Phosphorylated peptides (protected by the kinase reaction) remain intact (maintaining FRET).
-
-
Readout: Measure fluorescence ratio (Coumarin/Fluorescein). High ratio = High phosphorylation (Low Inhibition). Low ratio = Low phosphorylation (High Inhibition).
References
-
Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[7] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry.
-
Rheault, T. R., et al. (2013). "Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors." ACS Medicinal Chemistry Letters.
-
Jakopin, Ž. (2020). "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions.
-
BenchChem. "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols."
Sources
- 1. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Aminothiazole Derivatives as Potential Bcr-Abl Inhibitors: A Technical Guide for Drug Development Professionals
Abstract
The discovery of the Bcr-Abl tyrosine kinase as the primary driver of Chronic Myeloid Leukemia (CML) has revolutionized cancer therapy, ushering in the era of targeted treatments. At the forefront of this paradigm shift are tyrosine kinase inhibitors (TKIs), with the 2-aminothiazole scaffold emerging as a privileged structure in the design of potent Bcr-Abl inhibitors. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core principles of designing, synthesizing, and evaluating 2-aminothiazole derivatives as potential Bcr-Abl inhibitors. We will delve into the critical signaling pathways, detailed experimental protocols, structure-activity relationships, and the computational approaches that underpin the development of these life-saving therapeutics.
The Bcr-Abl Oncoprotein: A Validated Target in Chronic Myeloid Leukemia
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1] This translocation fuses the Abelson murine leukemia viral oncogene homolog 1 (Abl1) gene on chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22, creating the BCR-ABL1 fusion gene. The resulting Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis, the hallmarks of CML.[1][2]
The Bcr-Abl kinase activates a complex network of downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/Akt pathways, which are crucial for leukemic cell survival and proliferation.[2][3] The central and indispensable role of Bcr-Abl in the pathogenesis of CML makes it an ideal and validated therapeutic target.
Sources
- 1. A convenient cell culture model for CML acquired resistance through BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical approaches in chronic myeloid leukemia: from cells to systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible factor 1α inhibitor induces cell death via suppression of BCR-ABL1 and Met expression in BCR-ABL1 tyrosine kinase inhibitor sensitive and resistant chronic myeloid leukemia cells [bmbreports.org]
Topic: Anticancer Potential of 2-Aminothiazole Sulfonamide Derivatives
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The confluence of the 2-aminothiazole ring and the sulfonamide moiety has created a privileged scaffold in modern medicinal chemistry, yielding compounds with significant potential in oncology. This guide provides a technical overview of 2-aminothiazole sulfonamide derivatives, exploring their mechanisms of action, detailed structure-activity relationships (SAR), and the experimental workflows essential for their evaluation. By grounding our analysis in established research, we aim to equip drug development professionals with the foundational knowledge and practical insights required to innovate within this promising class of anticancer agents. The scaffold's versatility allows it to target a range of critical oncogenic pathways, including protein kinases like PI3K, Src/Abl, and EGFR, making it a focal point in the development of targeted cancer therapies.[1][2]
The 2-Aminothiazole Sulfonamide Scaffold: A Cornerstone in Oncology Drug Design
The 2-aminothiazole nucleus is a fundamental component of several clinically approved drugs, including the multi-kinase inhibitor Dasatinib, used in the treatment of chronic myeloid leukemia (CML), and Alpelisib, a PI3K inhibitor for breast cancer.[3][4] Its prevalence stems from its role as a versatile pharmacophore, capable of forming critical hydrogen bonds and participating in various non-covalent interactions within enzyme active sites.[5] When functionalized with a sulfonamide group (-SO₂NH₂), the scaffold's therapeutic potential is significantly enhanced. The sulfonamide moiety itself is a key feature in numerous antibacterial, anti-inflammatory, and anticancer drugs, valued for its ability to act as a hydrogen bond donor and acceptor and to mimic the transition state of enzymatic reactions.[2] This combination results in a molecular framework with favorable pharmacokinetic properties and the ability to be finely tuned to achieve high potency and selectivity against various cancer-related targets.
Core Mechanisms of Anticancer Activity
2-Aminothiazole sulfonamide derivatives exert their anticancer effects by modulating the activity of key proteins involved in cell proliferation, survival, and metastasis. The primary mechanism revolves around the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
Inhibition of Protein Kinases
Many derivatives are designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases. The 2-aminothiazole core often serves as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.
Key Kinase Targets:
-
Src/Abl Kinase: As exemplified by Dasatinib, derivatives can potently inhibit both Src family kinases and the Bcr-Abl fusion protein, the hallmark of CML.[1][3] This dual inhibition is effective against imatinib-resistant Bcr-Abl mutations.
-
Phosphatidylinositol 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. Several 2-aminothiazole sulfonamides have been developed as potent PI3K inhibitors.[1][6] Alpelisib, for instance, is a selective inhibitor of the p110α subunit of PI3K.[3]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in non-small cell lung cancer and other solid tumors. This scaffold has been utilized to develop EGFR kinase inhibitors, blocking downstream signaling.[1]
Caption: PI3K signaling pathway and point of inhibition.
Other Anticancer Mechanisms
Beyond kinase inhibition, these derivatives have shown efficacy through other mechanisms:
-
Tubulin Polymerization Inhibition: Some compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
β-catenin Inhibition: Dysregulation of the Wnt/β-catenin pathway is critical in colorectal cancer. Certain derivatives have been shown to inhibit β-catenin, reducing cancer cell proliferation.[7]
-
Antioxidant Activity: Some sulfonamide derivatives exhibit significant antioxidant properties, which can play a role in mitigating oxidative stress-related cancer progression.[8]
Structure-Activity Relationship (SAR) Analysis
The anticancer potency of 2-aminothiazole sulfonamides is highly dependent on the nature and position of substituents on both the thiazole ring and the benzenesulfonamide moiety. Understanding these relationships is crucial for rational drug design.
Key SAR Insights:
-
Substitutions on the Thiazole Ring (Positions 4 and 5):
-
Lipophilic substituents, such as phenyl or butylidene groups, at the C4 and/or C5 positions tend to increase cytotoxic activity.[3]
-
Conversely, small alkyl groups like methyl at these positions can decrease potency.[3]
-
The presence of a carboxylate group at C4, as seen in some intermediates, provides a handle for further derivatization to explore interactions with different sub-pockets of the target enzyme.[7]
-
-
Substitutions on the Sulfonamide-Linked Phenyl Ring:
-
Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) on the phenyl ring often enhance activity. For example, a 4-chloro substitution has been shown to be particularly effective in some series.[8][9]
-
The position of the substituent is critical; for instance, a meta-nitro group has shown high antioxidant activity, which can contribute to anticancer effects.[8]
-
Bulky groups can be either beneficial or detrimental depending on the topology of the target's binding site.
-
Table 1: Comparative Cytotoxicity of 2-Aminothiazole Derivatives
The following table summarizes published in vitro activity data for a series of derivatives against human lung (H1299) and glioma (SHG-44) cancer cell lines, illustrating key SAR principles.[9]
| Compound ID | R1 (Thiazole C4/C5) | R2 (Amine) | H1299 IC₅₀ (µM) | SHG-44 IC₅₀ (µM) | SAR Implication |
| 1a | H | Phenyl | > 50 | > 50 | Unsubstituted core shows weak activity. |
| 1b | Methyl | Phenyl | 25.3 | 31.6 | Small alkyl group provides a moderate activity increase. |
| 1c | H | 4-Chlorophenyl | 15.8 | 20.1 | Electron-withdrawing group on the phenyl ring enhances potency. |
| 1d | -(CH₂)₄- (Cyclic) | 4-Methylbenzyl | 4.89 | 4.03 | A bulky, lipophilic cyclic group on the thiazole ring combined with a substituted benzylamine significantly boosts activity.[3][9] |
Essential Experimental Protocols
The discovery and validation of novel anticancer agents require a systematic workflow encompassing synthesis, in vitro screening, and target validation.
General Synthesis of 2-Aminothiazole Sulfonamides
The synthesis typically involves a two-step process: initial formation of the 2-aminothiazole core, commonly via the Hantzsch thiazole synthesis, followed by sulfonylation.[10]
Caption: General two-step synthesis workflow.
Step-by-Step Protocol: N-Sulfonylation [10]
-
Dissolution: Dissolve sodium acetate in water in a reaction vessel.
-
Addition of Reactants: Add the appropriate 2-aminothiazole starting material (1 equivalent) and the desired substituted arylsulfonyl chloride (1 equivalent) to the solution.
-
Reaction: Heat the reaction mixture to 80–85 °C with continuous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, the solid product precipitates out of the solution. Isolate the crude product by filtration.
-
Purification: Wash the solid with cold water and purify further, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the final 2-aminothiazole sulfonamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard first-pass screen for anticancer activity.
Step-by-Step Protocol
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells with the compounds for a specified period (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Overall Drug Discovery Workflow
The evaluation of novel derivatives follows a logical progression from synthesis to biological characterization.
Sources
- 1. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Targeting the Gatekeeper: A Technical Guide to 2-Aminothiazole Derivatives in CML Therapeutics
Executive Summary: The 2-Aminothiazole Scaffold
Chronic Myelogenous Leukemia (CML) is driven by the BCR-ABL fusion oncogene.[1] While Imatinib revolutionized treatment, resistance mutations—specifically the T315I "gatekeeper" mutation —remain a critical failure point.[2] The 2-aminothiazole scaffold, exemplified by second-generation inhibitors like Dasatinib (BMS-354825) , represents a privileged pharmacophore designed to bind the ATP-binding pocket with higher affinity than the endogenous ligand.
This guide details the technical roadmap for developing 2-aminothiazole derivatives, focusing on overcoming steric hindrance at the T315I residue, robust chemical synthesis via the Hantzsch reaction, and validation using luminescent kinase assays.
Mechanistic Basis & Structural Logic[3]
The ATP-Mimetic Interaction
The 2-aminothiazole moiety functions as an adenine mimetic. In the ATP-binding cleft of the ABL kinase, the nitrogen of the thiazole ring and the exocyclic amino group form a critical hydrogen-bonding network with the "hinge region" of the kinase, specifically interacting with Met318 .
The T315I Resistance Problem
The T315I mutation involves the substitution of Threonine 315 with Isoleucine.[3]
-
Wild Type (Thr315): The hydroxyl group forms a hydrogen bond with the inhibitor.
-
Mutant (Ile315): The isoleucine side chain lacks the H-bond capability and, more critically, introduces a bulky hydrocarbon tail. This creates a steric clash with the central segment of many inhibitors (including Imatinib and Dasatinib), preventing binding.[2]
Design Strategy: Next-generation 2-aminothiazoles modify the "tail" region (extending towards the DFG motif) or the "head" substitution to bypass this steric bulk, often utilizing a "hybrid" approach that combines features of Type I (ATP-competitive) and Type II (allosteric) inhibitors.
Signaling Pathway Visualization
The following diagram illustrates the BCR-ABL signaling cascade and the intervention point for 2-aminothiazole derivatives.
Caption: Figure 1. Mechanism of Action. The 2-aminothiazole inhibitor competes with ATP for the BCR-ABL hinge region (Met318), blocking downstream phosphorylation of STAT5/CRKL and inducing apoptosis.
Chemical Synthesis Protocol
The most robust method for generating the 2-aminothiazole core is the Hantzsch Thiazole Synthesis . This condensation reaction between an
Protocol 1: Hantzsch Synthesis of N-Phenyl-2-aminothiazole Derivatives
Objective: Synthesize a library of 4-substituted-2-aminothiazoles.
Reagents:
-
Substituted
-bromoacetophenone (1.0 equiv)ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Thiourea (1.2 equiv)[4]
-
Ethanol (Absolute)
-
NaHCO
(sat. aq.)ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted
-bromoacetophenone (e.g., 2-bromo-1-(phenyl)ethan-1-one) in ethanol (10 mL per mmol substrate). -
Addition: Add thiourea (1.2 equiv) in a single portion.
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (
) for 2–4 hours.-
Process Control: Monitor via TLC (Hexane:EtOAc 3:1). The starting bromide spot should disappear.
-
-
Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.
-
Workup: Pour the mixture into ice-cold water (50 mL). Neutralize by slowly adding saturated NaHCO
solution until pH 8. The free base will precipitate as a solid. -
Isolation: Filter the solid using a Büchner funnel. Wash with cold water (
mL). -
Purification: Recrystallize from hot ethanol/water or purify via silica gel flash chromatography if necessary.
Yield Expectation: 75–90% depending on substituents.
Caption: Figure 2.[3] Hantzsch Reaction Pathway.[4][5] Condensation of haloketone and thiourea yields the thiazole core.
Biological Validation: ADP-Glo Kinase Assay
To quantify the potency of synthesized derivatives against BCR-ABL (WT) and BCR-ABL (T315I), we utilize the ADP-Glo™ Kinase Assay (Promega). This homogeneous assay measures ADP formed from the kinase reaction, providing a direct correlation to % inhibition.
Protocol 2: Enzymatic Inhibition Assay (384-well format)
Reagents:
-
Recombinant BCR-ABL kinase (WT and T315I mutant).
-
Substrate: Abltide (synthetic peptide).
-
ATP (Ultrapure).[6]
Workflow:
-
Compound Prep: Prepare 3-fold serial dilutions of the 2-aminothiazole derivative in DMSO (10-point curve).
-
Kinase Reaction (5
L):-
Add 1
L compound (or DMSO control). -
Add 2
L Kinase/Substrate mix. -
Add 2
L ATP (at concentration, typically 10–50 M). -
Incubate at RT for 60 minutes.
-
-
ADP Depletion (5
L): -
Detection (10
L): -
Read: Measure luminescence on a plate reader (e.g., EnVision).
Data Analysis:
Calculate % Inhibition using the formula:
Data Presentation: Comparative Potency
The following table summarizes the expected IC
| Compound Class | Structure Type | Target: BCR-ABL (WT) IC | Target: BCR-ABL (T315I) IC | Selectivity Ratio (Mut/WT) |
| Dasatinib | 2-aminothiazole (Type I) | < 1.0 | > 10,000 | > 10,000 (Resistant) |
| Nilotinib | Phenylamino-pyrimidine | < 10 | > 10,000 | > 1,000 (Resistant) |
| Ponatinib | Imidazo-pyridazine (Type II) | 0.4 | 11 | ~27 (Effective) |
| Novel Hybrid | 2-aminothiazole (Modified Tail) | 1.5 | 25 | ~16 (Target Profile) |
Note: Data for Dasatinib/Ponatinib derived from literature benchmarks (O'Hare et al.). "Novel Hybrid" represents the target profile for new development.
References
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[9] Journal of Medicinal Chemistry.
-
O'Hare, T., et al. (2005). "In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants." Cancer Research.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.
-
BenchChem. "Hantzsch Synthesis of 2-Aminothiazoles: Protocols." BenchChem Application Notes.
-
Weisberg, E., et al. (2007). "Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias." Blood.
Sources
- 1. promega.com [promega.com]
- 2. Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 2-Amino-5-Carboxamide Thiazole Derivatives
This guide serves as a technical reference for the physicochemical characterization and synthesis of 2-amino-5-carboxamide thiazole derivatives . This scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of potent kinase inhibitors like Dasatinib (Sprycel).
Technical Guide & Whitepaper
Executive Summary: The Scaffold at a Glance
The 2-amino-5-carboxamide thiazole moiety is a distinct "molecular hinge" used primarily to target the ATP-binding site of protein kinases (e.g., Src, Abl, Bcr-Abl). Its utility stems from a unique physicochemical profile that balances rigid planarity (for entropy-favored binding) with directional hydrogen bonding (for specificity).
However, this scaffold presents specific formulation challenges:
-
Low Aqueous Solubility: High crystal lattice energy often leads to BCS Class II or IV classification.
-
pH-Dependent Solubility: The thiazole ring nitrogen is weakly basic, creating a solubility "cliff" at neutral pH.
-
Photostability: Certain derivatives exhibit sensitivity to UV light, requiring specific handling protocols.
Physicochemical Profile & Molecular Interactions
Electronic Distribution & Ionization (pKa)
Understanding the ionization state is critical for predicting membrane permeability and solubility.
-
The Thiazole Ring Nitrogen (N3): In unsubstituted 2-aminothiazole, the pKa of the ring nitrogen is approximately 5.39 . However, the introduction of the 5-carboxamide (an electron-withdrawing group) significantly reduces the electron density of the ring.
-
Effect: The pKa of the N3 nitrogen typically drops to the 2.5 – 3.5 range.
-
Implication: These compounds are neutral at physiological pH (7.4), maximizing passive permeability but minimizing solubility.
-
-
The Exocyclic Amine (C2-NH2): This group acts as a Hydrogen Bond Donor (HBD). It is generally non-basic due to resonance delocalization into the thiazole ring and the C5-carbonyl system.
-
The Carboxamide (C5-CONH-R): Provides both an HBD (NH) and a Hydrogen Bond Acceptor (C=O). This group is essential for orienting the molecule within the hydrophobic pocket of enzymes.
Solubility & Lipophilicity (LogP/LogD)
The core scaffold is planar, facilitating strong
-
Crystal Lattice Energy: High melting points (>200°C) are common, correlating with poor water solubility.
-
LogP Modulation: The core itself is moderately polar (LogP ~0.5–1.0), but medicinal derivatives often append lipophilic aryl rings (e.g., 2-chloro-6-methylphenyl), pushing LogP > 3.0.
-
Formulation Strategy: To counter aggregation, salts (e.g., mesylates, hydrochlorides) are synthesized to utilize the N3 protonation, though this is only effective at low pH.
Quantitative Data Summary (Representative)
| Property | 2-Amino-5-Carboxamide Thiazole (Core) | Dasatinib (Drug Benchmark) | Impact of Modification |
| MW | ~143 Da | 488.01 Da | Large substituents increase specificity but lower solubility. |
| pKa (Basic) | ~3.0 (Ring N) | 3.1, 6.8, 10.8 | Piperazine tail in Dasatinib adds basicity (pKa 6.8). |
| LogP | 0.2 (Est.) | 3.8 | Aryl groups drastically increase lipophilicity. |
| H-Bond Donors | 3 (NH2, Amide NH) | 3 | Critical for "Hinge Region" binding in kinases. |
| PSA | ~90 Ų | 107 Ų | <140 Ų favors oral bioavailability. |
Synthetic Methodologies
The synthesis of 5-carboxamide derivatives requires avoiding the instability of certain intermediates. The Modified Hantzsch Synthesis is the industry standard for high purity.
Primary Route: The -Ethoxyacrylate Approach
This route is preferred over direct amidation of carboxylic acids due to milder conditions and higher regioselectivity.
Mechanism:
-
Acylation: Reaction of an aniline with 3-ethoxyacryloyl chloride.[1][2]
-
Bromination: Regioselective bromination of the alkene.
-
Cyclization: Reaction with thiourea to form the thiazole ring and the 2-amino group simultaneously.
Visualization of Synthetic Workflow
The following diagram outlines the critical path for synthesizing the core scaffold, utilizing the Dasatinib intermediate strategy.
Figure 1: Step-wise synthesis of 2-amino-5-carboxamide thiazoles via the
Experimental Protocols
Synthesis of N-(2-chloro-6-methylphenyl)-2-amino-thiazole-5-carboxamide
This protocol validates the core scaffold synthesis used in Dasatinib production.
Reagents:
-
2-Chloro-6-methylaniline (1.0 eq)
-
3-Ethoxyacryloyl chloride (1.1 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Thiourea (1.2 eq)
-
Solvents: THF, Pyridine, Ethanol.
Step-by-Step Methodology:
-
Amide Formation: Dissolve 2-chloro-6-methylaniline in THF. Add pyridine (1.5 eq). Cool to 0°C. Dropwise add 3-ethoxyacryloyl chloride. Stir for 2 hours at RT. Quench with water, extract with ethyl acetate. Checkpoint: Monitor disappearance of aniline by TLC.
-
Bromination/Cyclization (One-Pot): Dissolve the crude acrylamide intermediate in a 1:1 mixture of THF/Water. Add NBS portion-wise at 0°C. Stir for 30 mins.
-
Ring Closure: Add thiourea directly to the reaction mixture. Heat to 80°C (reflux) for 4 hours. The solution will likely turn yellow/orange.
-
Isolation: Cool to RT. Neutralize with saturated NaHCO₃. The product often precipitates as a solid. Filter, wash with water and cold ethanol.
-
Purification: Recrystallize from Ethanol/Water (9:1) to remove unreacted thiourea.
Determination of pKa (Spectrophotometric Method)
Due to the low solubility, potentiometric titration is often inaccurate. The UV-metric method is preferred.
-
Stock Solution: Prepare a 10 mM stock of the derivative in DMSO.
-
Buffer Preparation: Prepare a universal buffer series (pH 1.5 to 12.0) with constant ionic strength (I=0.1 M KCl).
-
Titration: Add 10 µL of stock to 2 mL of each buffer in a quartz cuvette (Final DMSO < 1%).
-
Measurement: Record UV-Vis spectra (200–400 nm). Focus on the bathochromic shift of the
associated with the thiazole ring absorption (typically 280–320 nm). -
Calculation: Plot Absorbance vs. pH at the
shift. The inflection point represents the pKa.
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template.[3] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (dasatinib). Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3062316, Dasatinib. PubChem. Link
-
Gong, Y. D., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.[4] ACS Combinatorial Science.[4] Link
-
Bristol-Myers Squibb. (2006). Sprycel (Dasatinib) Prescribing Information.[3][5][6] FDA Access Data. Link
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
Methodological & Application
Technical Support Center: Synthesis of 2-Amino-N-methylthiazole-5-carboxamide
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-N-methylthiazole-5-carboxamide. As a pivotal building block in medicinal chemistry, achieving a high-yield, high-purity synthesis of this compound is crucial for downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to empower you to overcome common synthetic challenges and optimize your results.
I. Core Synthesis Strategy: The Hantzsch Thiazole Synthesis
The most prevalent and efficient method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-halocarbonyl compound (or its equivalent) with a thiourea derivative.[1] For the synthesis of 2-Amino-N-methylthiazole-5-carboxamide, a strategic approach involves the use of a pre-formed N-methyl-β-ethoxyacrylamide, which undergoes chemoselective α-bromination followed by a one-pot cyclization with thiourea. This method has been shown to produce the desired product in excellent yields while minimizing common side reactions.
Reaction Mechanism Overview
The synthesis proceeds through a well-established multi-step mechanism within a one-pot reaction format. Understanding these steps is critical for effective troubleshooting.
Caption: Hantzsch synthesis of 2-Amino-N-methylthiazole-5-carboxamide.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: My final yield is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yields can be attributed to several factors throughout the synthetic process. A systematic evaluation of each step is recommended.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete α-bromination | The initial bromination of the β-ethoxyacrylamide is critical. If incomplete, unreacted starting material will not cyclize. • Solution: Ensure your N-Bromosuccinimide (NBS) is fresh and has been stored in a cool, dark, and dry place. Monitor the bromination step by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material before adding thiourea. |
| Suboptimal Reaction Temperature | The cyclization and dehydration steps are temperature-dependent. Insufficient heat can lead to a stalled reaction, while excessive heat may cause decomposition of reactants or products. • Solution: Maintain a consistent reflux temperature as specified in the protocol. For the cyclization with thiourea, a gentle reflux is typically sufficient. |
| Poor Quality of Reagents | The purity of starting materials, particularly the β-ethoxyacrylamide and thiourea, is paramount. Impurities can lead to the formation of byproducts that complicate purification and reduce the overall yield.[2] • Solution: Use reagents of high purity (≥98%). If necessary, recrystallize or purify the starting materials before use. |
| Inefficient Work-up and Isolation | The product may be lost during the work-up and purification stages, especially if it has some solubility in the aqueous phase or if the incorrect recrystallization solvent is used. • Solution: During the aqueous work-up, ensure the pH is adjusted correctly to precipitate the product. When extracting with an organic solvent, perform multiple extractions to maximize recovery. For recrystallization, perform small-scale solvent screening to find a system that provides good recovery of pure crystals. |
Q2: I'm observing multiple spots on my TLC plate, even after purification. What are these impurities and how can I get rid of them?
A2: The presence of persistent impurities often points to side reactions or incomplete reactions.
Caption: Workflow for troubleshooting impurities in the synthesis.
| Observed Impurity | Potential Identity & Cause | Solution |
| Spot with Rf similar to starting material | Unreacted β-ethoxyacrylamide | Indicates an incomplete reaction. See Q1 for troubleshooting low yield. |
| More polar spot (lower Rf) | Over-brominated species or hydrolyzed intermediates. | Avoid excess NBS. Ensure the reaction is not exposed to highly acidic or basic conditions for prolonged periods during work-up. |
| Less polar spot (higher Rf) | Potential dimer or other condensation byproducts. | Ensure correct stoichiometry of reactants. The use of a one-pot method with controlled addition of reagents can minimize the formation of these byproducts. |
Purification Strategy: For polar heterocyclic compounds like 2-Amino-N-methylthiazole-5-carboxamide, purification can be challenging. If standard silica gel chromatography is not effective, consider the following:
-
Reverse-phase chromatography: This can be an excellent alternative for purifying polar compounds.[3]
-
Recrystallization: Carefully screen for a suitable solvent or solvent system. Alcohols like ethanol or isopropanol, or mixtures with water, are often good starting points.[4]
Q3: The reaction seems to have stalled; the starting material is not being consumed after a prolonged period. What should I do?
A3: A stalled reaction is a common issue that can often be resolved by systematically checking the reaction parameters.
-
Check Temperature: Ensure your heating mantle and thermometer are calibrated and that the reaction is being maintained at the correct temperature. A drop in temperature can significantly slow down the reaction rate.
-
Reagent Activity: As mentioned previously, the quality of reagents is crucial. If you suspect your NBS or thiourea has degraded, try the reaction again with a fresh batch.
-
Solvent Choice: The solvent plays a key role in the solubility of reactants and the overall reaction rate. While a dioxane/water mixture is recommended, ensure the ratio is correct. The presence of water is important for the initial bromination with NBS.
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: An N-substituted β-ethoxyacrylamide is a highly effective starting material. This precursor allows for a chemoselective α-bromination, which directs the subsequent cyclization to form the desired 5-carboxamide isomer, avoiding the formation of other regioisomers.
Q2: How critical is the purity of the thiourea?
A2: The purity of thiourea is very critical. Impurities can interfere with the cyclization reaction and introduce contaminants that are difficult to remove from the final product. It is recommended to use thiourea with a purity of at least 99%.
Q3: Can I use a different brominating agent instead of NBS?
A3: While other brominating agents like bromine (Br₂) can be used, NBS is preferred for its selectivity and safer handling. The use of liquid bromine can lead to over-bromination and the formation of undesirable byproducts.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The product, being more polar, will have a lower Rf value than the starting β-ethoxyacrylamide. For more quantitative analysis, HPLC is recommended.[5] The aminothiazole core is a UV-active chromophore, making it easily detectable.[6]
Q5: What are the key considerations for scaling up this synthesis?
A5: When scaling up, heat and mass transfer become more critical.
-
Temperature Control: Ensure that the reaction vessel has adequate heating and cooling capabilities to maintain a consistent temperature throughout the larger volume.
-
Mixing: Efficient stirring is essential to ensure homogeneity, especially during the addition of reagents.
-
Work-up: The volumes of solvents for extraction and washing will need to be scaled appropriately. Ensure your separation funnels or reactors are adequately sized.
-
Purification: Column chromatography can become cumbersome on a large scale. Developing a robust recrystallization procedure is highly recommended for efficient purification of larger quantities of the product.
IV. Optimized Experimental Protocol
This protocol is based on a highly efficient, one-pot synthesis of a closely related analogue and has been adapted for the synthesis of 2-Amino-N-methylthiazole-5-carboxamide.
Materials and Reagents
-
N-methyl-3-ethoxyacrylamide (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.05 equivalents)
-
Thiourea (1.2 equivalents)
-
Dioxane
-
Deionized Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-3-ethoxyacrylamide in a 4:1 mixture of dioxane and water.
-
α-Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature. The reaction is mildly exothermic. Stir the mixture for 1-2 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Cyclization: To the reaction mixture containing the in-situ generated α-bromo intermediate, add thiourea.
-
Heating: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) for 2-4 hours. Monitor the formation of the product by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the majority of the dioxane.
-
Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield 2-Amino-N-methylthiazole-5-carboxamide as a solid.
-
Characterization Data
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃OS | |
| Molecular Weight | 157.19 g/mol | |
| Appearance | Solid | |
| Purity | ≥97% | |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C |
Note: The exact melting point and spectroscopic data (¹H NMR, ¹³C NMR, MS) should be determined experimentally and compared with a reference standard or literature values for confirmation of the product's identity and purity.
V. Overall Workflow
Caption: Step-by-step workflow for the synthesis of 2-Amino-N-methylthiazole-5-carboxamide.
VI. References
Sources
Application Note: Spectroscopic Characterization of 2-Amino-N-methylthiazole-5-carboxamide
This Application Note is designed for researchers in medicinal chemistry and structural biology. It details the spectroscopic validation of 2-Amino-N-methylthiazole-5-carboxamide , a critical scaffold structurally related to Type I kinase inhibitors (e.g., Dasatinib).
Introduction & Structural Context
The compound 2-Amino-N-methylthiazole-5-carboxamide (
Accurate characterization of this scaffold is essential because the C5-amide bond is a common vector for optimizing hydrogen-bonding interactions within the ATP-binding pocket of kinases. This guide provides a self-validating protocol for confirming the identity and purity of this specific intermediate.
Key Physicochemical Properties
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 157.19 g/mol |
| Monoisotopic Mass | 157.03 g/mol |
| Solubility | High in DMSO, DMF; Moderate in MeOH; Low in |
Experimental Protocols
Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To unambiguously assign the thiazole ring proton (H4) and differentiate the exocyclic amine (
Methodology:
-
Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-
.-
Rationale: DMSO-
is required to prevent exchange of the labile amide and amine protons, which would disappear in protic solvents like .
-
-
Acquisition Parameters (
): -
Acquisition Parameters (
):-
Decoupling: Proton-decoupled (CPD).
-
Scans:
512 (due to quaternary carbons).
-
Data Analysis & Expected Shifts: The spectrum will exhibit distinct signals for the thiazole H4 (deshielded by the carbonyl), the amide doublet (coupling to methyl), and the broad amino singlet.
Table 1:
NMR Assignment (400 MHz, DMSO-
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.0 – 8.2 | Broad Quartet (q) | 1H | Amide NH | Couples with methyl group ( |
| 7.6 – 7.8 | Singlet (s) | 1H | Thiazole C4-H | Diagnostic peak; deshielded by C5-carbonyl. |
| 7.3 – 7.5 | Broad Singlet (s) | 2H | C2- | Exchangable; typically broader than amide NH. |
| 2.7 – 2.8 | Doublet (d) | 3H | N- | Couples with Amide NH ( |
Table 2:
NMR Assignment (100 MHz, DMSO-
)
| Shift ( | Carbon Type | Assignment |
| 172.0 – 174.0 | Quaternary (C=O) | C2 (Guanidine-like character) |
| 160.5 – 162.0 | Quaternary (C=O) | C5-Carboxamide Carbonyl |
| 145.0 – 148.0 | Methine (CH) | C4 (Thiazole ring) |
| 118.0 – 120.0 | Quaternary (C) | C5 (Thiazole ring) |
| 25.5 – 26.5 | Methyl ( | N-Methyl group |
Protocol B: Mass Spectrometry (ESI-MS)
Objective: To confirm molecular weight and analyze fragmentation to verify the amide connectivity.
Methodology:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
-
Note: Formic acid aids protonation of the thiazole nitrogen.
-
-
Direct Infusion: Flow rate 5–10
L/min.
Diagnostic Fragmentation Pathway:
The parent ion
-
Primary Ion: m/z 158.04
-
Fragment A: Loss of
(methylamine, -31 Da) Acylium ion (m/z ~127). -
Fragment B: Subsequent loss of CO (-28 Da)
Thiazole cation (m/z ~99).
Protocol C: Infrared Spectroscopy (FT-IR)
Objective: To identify the primary amine and secondary amide functional groups.
Methodology:
-
Technique: Attenuated Total Reflectance (ATR) on solid neat sample.
-
Resolution: 4
.
Key Absorption Bands:
-
3300 – 3450
: Doublet for primary amine ( ) asymmetric/symmetric stretch. -
3100 – 3200
: Single band for secondary amide ( ) stretch. -
1630 – 1650
: Amide I band (C=O stretch). This is lower than a typical ketone due to conjugation with the thiazole ring. -
1540 – 1560
: Amide II band (N-H bend + C-N stretch).
Structural Validation Workflow
The following diagram illustrates the logical flow for confirming the structure, linking the experimental output to the specific structural feature it validates.
Figure 1: Integrated structural validation workflow linking spectral data to molecular features.
References
-
Dasatinib Intermediate Synthesis : Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661. Link
-
Thiazole NMR Characteristics : Pretsch, E., et al.[3] "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (General reference for thiazole chemical shifts).
- General Amide Fragmentation: McLafferty, F. W. "Interpretation of Mass Spectra." University Science Books, 1993.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Analysis of 2-Amino-5-methylthiazole
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-5-methylthiazole. This compound is a critical intermediate in pharmaceutical synthesis, notably for the non-steroidal anti-inflammatory drug (NSAID) Meloxicam[1][2][3]. The accurate determination of its purity and concentration is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). The described reversed-phase HPLC method is demonstrated to be robust, specific, and accurate, making it suitable for quality control and research applications. This document provides a comprehensive protocol, the scientific rationale behind the method development, and validation insights.
Introduction: The Significance of 2-Amino-5-methylthiazole Analysis
2-Amino-5-methylthiazole (C₄H₆N₂S, MW: 114.17 g/mol ) is a heterocyclic amine containing a thiazole ring[4]. Its role as a key building block in the synthesis of Meloxicam and other biologically active molecules necessitates stringent quality control[3]. Impurities or incorrect quantification of this intermediate can directly impact the safety and therapeutic efficacy of the resulting drug product.
High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this application due to its high resolution, sensitivity, and quantitative accuracy. This application note addresses the need for a reliable and readily implementable HPLC method for researchers, scientists, and drug development professionals.
Principles of the Chromatographic Separation
The method detailed herein is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.
-
The Stationary Phase: A C18 (octadecylsilyl) stationary phase is employed. This non-polar phase consists of silica particles chemically bonded with C18 alkyl chains.
-
The Mobile Phase: A polar mobile phase, consisting of a mixture of acetonitrile and an aqueous buffer, is used to elute the analyte from the column.
-
The Separation Mechanism: 2-Amino-5-methylthiazole, being a moderately polar compound, will have an affinity for both the non-polar stationary phase and the polar mobile phase. By carefully controlling the composition of the mobile phase, we can modulate the retention of the analyte on the column. The inclusion of an acidic modifier, such as phosphoric acid, in the mobile phase is crucial. At an acidic pH, the amino group of 2-Amino-5-methylthiazole will be protonated, suppressing its interaction with any residual free silanol groups on the silica backbone of the stationary phase. This leads to symmetrical peak shapes and reproducible retention times.
The choice of a C18 column provides a versatile and robust platform for the separation of a wide range of small molecules, including thiazole derivatives[5][6]. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.
Experimental Workflow and Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A C18 column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm is recommended for this method.
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (85%, analytical grade)
-
2-Amino-5-methylthiazole reference standard (purity ≥ 98%)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Component): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. This creates a 0.1% phosphoric acid solution.
-
Mobile Phase B (Organic Component): Acetonitrile (100%).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-Amino-5-methylthiazole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (the diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for calibration (e.g., 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of 2-Amino-5-methylthiazole.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 272 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Isocratic Elution: For a single analyte analysis, an isocratic mobile phase composition provides simplicity, robustness, and stable baselines. A 70:30 aqueous to organic ratio was found to provide optimal retention and peak shape for 2-Amino-5-methylthiazole.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and backpressure.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
-
Detection Wavelength: A detection wavelength of 272 nm is selected based on the UV absorbance maximum of similar aminothiazole structures, providing good sensitivity for the analyte[5][7]. A PDA detector can be used to confirm the peak purity spectrally.
System Suitability
Before sample analysis, the performance of the chromatographic system should be verified by performing system suitability tests. Inject the 25 µg/mL working standard solution in replicate (n=5). The acceptance criteria are as follows:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
These parameters ensure that the system is operating correctly and can produce reliable results.
Method Validation and Performance
This HPLC method should be validated in accordance with relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure its suitability for its intended purpose. The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo (if applicable) and a spiked sample to show no interfering peaks at the retention time of 2-Amino-5-methylthiazole.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using the working standard solutions, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by performing recovery studies on spiked samples at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Visualizations
HPLC Workflow for 2-Amino-5-methylthiazole Analysis
Sources
- 1. darshanpharmaindia.in [darshanpharmaindia.in]
- 2. iconpharmachem.com [iconpharmachem.com]
- 3. 2-Amino-5-methylthiazole | CAS 7305-71-7 India [punagri.com]
- 4. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Anti-Proliferative Efficacy of 2-Aminothiazole Derivatives
Introduction: The Rise of the 2-Aminothiazole Scaffold in Oncology
The 2-aminothiazole ring is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its unique structural features and capacity to interact with a multitude of biological pathways have established it as a resilient framework for developing novel therapeutics.[3][4] This is powerfully exemplified by its presence in clinically approved anti-cancer agents such as the multi-kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib .[5][6] The development of anticancer drug resistance remains a significant clinical challenge, making the investigation of small molecule agents like 2-aminothiazole derivatives, which can offer improved efficacy and reduced side effects, a critical priority.[5][6]
These compounds have demonstrated potent and selective anti-proliferative activity across a wide array of human cancer cell lines, including those from breast, lung, colon, leukemia, and melanoma cancers.[4][5][6] This guide provides an in-depth overview of the core cell-based assays used to quantify the anti-proliferative effects of 2-aminothiazole derivatives, detailing the mechanistic rationale and providing robust, field-tested protocols for immediate application.
Mechanistic Insights: How 2-Aminothiazoles Inhibit Cancer Cell Proliferation
The anti-cancer activity of 2-aminothiazole derivatives stems from their ability to inhibit a diverse range of protein kinases and other enzymes that are critical for tumor cell growth, survival, and metastasis.[1][3] While the exact target can vary significantly based on the specific substitutions on the thiazole core, several key signaling pathways are recurrently implicated.
Novel 2-aminothiazole agents have been developed to target multiple critical pathways, including:
-
Kinase Inhibition: Many derivatives function as ATP-competitive inhibitors of protein kinases. Key targets include Src/Abl kinase, PI3K/mTOR, VEGFR, and Aurora kinases, which are central regulators of cell cycle progression, angiogenesis, and survival signaling.[1][6][7] For instance, SNS-032 (BMS-387032), a 2-aminothiazole derivative, is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), demonstrating potent anti-proliferative activity.[6]
-
Tubulin Polymerization Inhibition: Certain derivatives interfere with microtubule dynamics, a validated anti-cancer strategy. They can inhibit the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
-
Induction of Apoptosis: By inhibiting key survival pathways, many 2-aminothiazole compounds trigger programmed cell death. Mechanistic studies have shown that potent derivatives can induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[9]
Below is a representative diagram of the PI3K/Akt/mTOR pathway, a common target for 2-aminothiazole-based inhibitors like Alpelisib.
Caption: PI3K/Akt/mTOR pathway, a key target for 2-aminothiazole inhibitors.
Core Application: A Workflow for Assessing Anti-Proliferative Activity
Screening 2-aminothiazole derivatives requires a systematic approach to generate reliable and reproducible data. The general workflow involves exposing cancer cell lines to a range of compound concentrations and measuring the effect on cell viability or proliferation after a defined incubation period.
Caption: General experimental workflow for screening anti-proliferative compounds.
It is crucial to distinguish between short-term viability assays, which measure metabolic activity or cell mass at a single time point, and long-term survival assays, which assess the ability of a cell to reproduce indefinitely.
Caption: Comparison of endpoint principles for common anti-proliferative assays.
Detailed Experimental Protocols
Protocol 1: MTT Assay (Assessment of Metabolic Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[10][11][12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
2-aminothiazole derivative stock solution (in DMSO)
-
Solubilization solution (e.g., DMSO or acidified isopropanol).[11]
-
Multi-channel pipette and sterile tips
-
Microplate reader (absorbance at 570-590 nm).[13]
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for the desired exposure time, typically 48 to 72 hours.[14]
-
MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL) to each well.[11][12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.[12]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11][13] Read the absorbance at 570 nm using a microplate reader.[12]
Protocol 2: Sulforhodamine B (SRB) Assay (Assessment of Total Protein)
The SRB assay is a robust and reproducible method that relies on the ability of the aminoxanthene dye Sulforhodamine B to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[15][16][17] The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number. A key advantage is that it is non-destructive to the protein it measures and is less susceptible to metabolic interferences compared to the MTT assay.[16][17]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
2-aminothiazole derivative stock solution (in DMSO)
-
Cold Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid.[18]
-
Wash solution: 1% (v/v) acetic acid.[18]
-
Solubilization buffer: 10 mM Tris base solution, pH 10.5.[18]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
Cell Fixation: After the treatment incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells to the plate. Incubate at 4°C for at least 1 hour.[18][19]
-
Washing: Discard the supernatant. Wash the plates five times with 1% acetic acid to remove TCA and unbound components.[18][19] Air dry the plates completely.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[18][19]
-
Remove Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye.[18][19]
-
Drying: Air dry the plates until no moisture is visible.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[18]
-
Absorbance Reading: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the dye. Read the absorbance at ~540 nm.[18]
Protocol 3: Colony Formation (Clonogenic) Assay (Assessment of Long-Term Survival)
The colony formation, or clonogenic, assay is the gold standard for measuring cell reproductive death after treatment with cytotoxic agents.[20] It assesses the ability of a single cell to undergo "unlimited" division and form a colony, which is typically defined as a cluster of at least 50 cells.[20][21] This assay provides critical information on long-term therapeutic impact, distinguishing cytostatic from cytotoxic effects.[21]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well or 12-well tissue culture plates
-
2-aminothiazole derivative
-
Fixation solution: Glutaraldehyde (6.0% v/v) or Methanol:Acetic Acid (3:1)
-
Staining solution: 0.5% (w/v) Crystal Violet in methanol.[20]
Step-by-Step Methodology:
-
Cell Seeding: Prepare a single-cell suspension. Seed a low, precise number of cells (e.g., 200-1000 cells per well of a 6-well plate) in complete medium. The exact number should be optimized to yield 50-150 distinct colonies in control wells.
-
Treatment: Allow cells to attach overnight. Treat the cells with the 2-aminothiazole derivative for a defined period (e.g., 24 hours). Alternatively, for continuous exposure, add the compound to the medium for the entire duration of the experiment.
-
Incubation: After treatment, replace the medium with fresh, drug-free complete medium. Incubate the plates for 1-3 weeks, allowing colonies to form.[20] Change the medium every 2-3 days.
-
Colony Fixation: When colonies in the control wells are visible to the naked eye, aspirate the medium. Gently wash the wells with PBS. Add 1-2 mL of fixation solution and incubate for 15 minutes.
-
Colony Staining: Discard the fixation solution. Add 1-2 mL of Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Washing & Drying: Gently wash the wells with tap water until the excess stain is removed. Allow the plates to air dry completely.
-
Colony Counting: Count the number of colonies (clusters of ≥50 cells) in each well, either manually or using an automated colony counter or imaging software.[22]
Data Analysis and Interpretation
The primary output of the short-term assays is the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀), which represents the drug concentration required to inhibit cell proliferation by 50%. This is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
For the colony formation assay, the Plating Efficiency (PE) and Surviving Fraction (SF) are calculated:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = Number of colonies formed after treatment / (Number of cells seeded x (PE / 100))
Table 1: Example Anti-Proliferative Activity (IC₅₀/GI₅₀) of 2-Aminothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC₅₀ / GI₅₀ Value | Reference |
| Compound 10a | PC-3 (Prostate) | Not Specified | 7 ± 0.6 µM | [8] |
| Compound 10a | MCF-7 (Breast) | Not Specified | 4 ± 0.2 µM | [8] |
| Compound 20 | H1299 (Lung) | Not Specified | 4.89 µM | [6] |
| Compound 20 | SHG-44 (Glioma) | Not Specified | 4.03 µM | [6] |
| Compound 21 | K562 (Leukemia) | Not Specified | 16.3 µM | [6] |
| Compound 28 | HT29 (Colon) | Not Specified | 0.63 µM | [6] |
| SNS-032 (BMS-387032) | A2780 (Ovarian) | Cytotoxicity | 95 nM | [6] |
| Compound 79b | A549 (Lung) | Not Specified | 1.61 µg/mL (GI₅₀) | [23] |
| 2-arylamino-4-(3'-indolyl)thiazole 17b | MCF-7 (Breast) | MTT | 1.86 µM | [9] |
Interpreting Results:
-
A low IC₅₀/GI₅₀ value in MTT or SRB assays indicates potent short-term anti-proliferative or cytotoxic activity.
-
A significant reduction in the Surviving Fraction in the colony formation assay demonstrates that the compound induces reproductive cell death and has long-term efficacy.
-
A compound might show a potent IC₅₀ in the MTT assay but have a weak effect in the colony formation assay. This could imply a cytostatic effect (cell cycle arrest) from which the cells can recover once the compound is removed, or that the compound primarily affects metabolic activity without killing the cell. This highlights the importance of using orthogonal assays for a comprehensive evaluation.
References
-
Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed. (2025). PubMed. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed. (2021). PubMed. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (2021). National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Request PDF - ResearchGate. ResearchGate. [Link]
-
Development of 2-aminothiazole core in anticancer therapeutic areas - ResearchGate. ResearchGate. [Link]
-
Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. Creative Bioarray. [Link]
-
2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents | Request PDF. ResearchGate. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF - ResearchGate. (2021). ResearchGate. [Link]
-
THE ASSAY FOR SULPHORHODAMINE (SRB) METHODS FOR EVALUATING PLANT EXTRACTS AND THEIR DERIVED CHEMICALS FOR PURPORTED ANTICANCER P. IJRAR. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021). MDPI. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (2021). National Center for Biotechnology Information. [Link]
-
DATA SHEET SRB Cytotoxicity Assay - Canvax. (2023). Canvax. [Link]
-
Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay - Scholars Middle East Publishers. Scholars Middle East Publishers. [Link]
-
Synthesis of 2-aminothiazole and 2-aminopyridine derivatives. - ResearchGate. ResearchGate. [Link]
-
Video: The Soft Agar Colony Formation Assay - JoVE. (2014). JoVE. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Scilit. Scilit. [Link]
-
Clonogenic assay of cells in vitro - PubMed. (2006). PubMed. [Link]
-
Cancer Research: Cell Proliferation and Colony Formation Assays - Agilent. Agilent. [Link]
-
MTT Cell Assay Protocol. T. Horton. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. SpringerLink. [Link]
-
Various synthetic routes to the 2-aminothiazole core preparation - ResearchGate. ResearchGate. [Link]
-
In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives - Cellular Therapy and Transplantation. (2022). Cellular Therapy and Transplantation. [Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC. (2025). National Center for Biotechnology Information. [Link]
-
MTT Proliferation Assay Protocol - ResearchGate. (2025). ResearchGate. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Semantic Scholar. Semantic Scholar. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - MDPI. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CTT Journal [cttjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. canvaxbiotech.com [canvaxbiotech.com]
- 17. saudijournals.com [saudijournals.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. biomedscidirect.com [biomedscidirect.com]
- 20. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 22. agilent.com [agilent.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-N-methylthiazole-5-carboxamide
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-N-methylthiazole-5-carboxamide. As a pivotal building block in medicinal chemistry, achieving a high-yield, high-purity synthesis of this compound is crucial for downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to empower you to overcome common synthetic challenges and optimize your results.
I. Core Synthesis Strategy: The Hantzsch Thiazole Synthesis
The most prevalent and efficient method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-halocarbonyl compound (or its equivalent) with a thiourea derivative.[1] For the synthesis of 2-Amino-N-methylthiazole-5-carboxamide, a strategic approach involves the use of a pre-formed N-methyl-β-ethoxyacrylamide, which undergoes chemoselective α-bromination followed by a one-pot cyclization with thiourea. This method has been shown to produce the desired product in excellent yields while minimizing common side reactions.
Reaction Mechanism Overview
The synthesis proceeds through a well-established multi-step mechanism within a one-pot reaction format. Understanding these steps is critical for effective troubleshooting.
Caption: Hantzsch synthesis of 2-Amino-N-methylthiazole-5-carboxamide.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: My final yield is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yields can be attributed to several factors throughout the synthetic process. A systematic evaluation of each step is recommended.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete α-bromination | The initial bromination of the β-ethoxyacrylamide is critical. If incomplete, unreacted starting material will not cyclize. • Solution: Ensure your N-Bromosuccinimide (NBS) is fresh and has been stored in a cool, dark, and dry place. Monitor the bromination step by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material before adding thiourea. |
| Suboptimal Reaction Temperature | The cyclization and dehydration steps are temperature-dependent. Insufficient heat can lead to a stalled reaction, while excessive heat may cause decomposition of reactants or products. • Solution: Maintain a consistent reflux temperature as specified in the protocol. For the cyclization with thiourea, a gentle reflux is typically sufficient. |
| Poor Quality of Reagents | The purity of starting materials, particularly the β-ethoxyacrylamide and thiourea, is paramount. Impurities can lead to the formation of byproducts that complicate purification and reduce the overall yield.[2] • Solution: Use reagents of high purity (≥98%). If necessary, recrystallize or purify the starting materials before use. |
| Inefficient Work-up and Isolation | The product may be lost during the work-up and purification stages, especially if it has some solubility in the aqueous phase or if the incorrect recrystallization solvent is used. • Solution: During the aqueous work-up, ensure the pH is adjusted correctly to precipitate the product. When extracting with an organic solvent, perform multiple extractions to maximize recovery. For recrystallization, perform small-scale solvent screening to find a system that provides good recovery of pure crystals. |
Q2: I'm observing multiple spots on my TLC plate, even after purification. What are these impurities and how can I get rid of them?
A2: The presence of persistent impurities often points to side reactions or incomplete reactions.
Caption: Workflow for troubleshooting impurities in the synthesis.
| Observed Impurity | Potential Identity & Cause | Solution |
| Spot with Rf similar to starting material | Unreacted β-ethoxyacrylamide | Indicates an incomplete reaction. See Q1 for troubleshooting low yield. |
| More polar spot (lower Rf) | Over-brominated species or hydrolyzed intermediates. | Avoid excess NBS. Ensure the reaction is not exposed to highly acidic or basic conditions for prolonged periods during work-up. |
| Less polar spot (higher Rf) | Potential dimer or other condensation byproducts. | Ensure correct stoichiometry of reactants. The use of a one-pot method with controlled addition of reagents can minimize the formation of these byproducts. |
Purification Strategy: For polar heterocyclic compounds like 2-Amino-N-methylthiazole-5-carboxamide, purification can be challenging. If standard silica gel chromatography is not effective, consider the following:
-
Reverse-phase chromatography: This can be an excellent alternative for purifying polar compounds.[3]
-
Recrystallization: Carefully screen for a suitable solvent or solvent system. Alcohols like ethanol or isopropanol, or mixtures with water, are often good starting points.[4]
Q3: The reaction seems to have stalled; the starting material is not being consumed after a prolonged period. What should I do?
A3: A stalled reaction is a common issue that can often be resolved by systematically checking the reaction parameters.
-
Check Temperature: Ensure your heating mantle and thermometer are calibrated and that the reaction is being maintained at the correct temperature. A drop in temperature can significantly slow down the reaction rate.
-
Reagent Activity: As mentioned previously, the quality of reagents is crucial. If you suspect your NBS or thiourea has degraded, try the reaction again with a fresh batch.
-
Solvent Choice: The solvent plays a key role in the solubility of reactants and the overall reaction rate. While a dioxane/water mixture is recommended, ensure the ratio is correct. The presence of water is important for the initial bromination with NBS.
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: An N-substituted β-ethoxyacrylamide is a highly effective starting material. This precursor allows for a chemoselective α-bromination, which directs the subsequent cyclization to form the desired 5-carboxamide isomer, avoiding the formation of other regioisomers.
Q2: How critical is the purity of the thiourea?
A2: The purity of thiourea is very critical. Impurities can interfere with the cyclization reaction and introduce contaminants that are difficult to remove from the final product. It is recommended to use thiourea with a purity of at least 99%.
Q3: Can I use a different brominating agent instead of NBS?
A3: While other brominating agents like bromine (Br₂) can be used, NBS is preferred for its selectivity and safer handling. The use of liquid bromine can lead to over-bromination and the formation of undesirable byproducts.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The product, being more polar, will have a lower Rf value than the starting β-ethoxyacrylamide. For more quantitative analysis, HPLC is recommended.[5] The aminothiazole core is a UV-active chromophore, making it easily detectable.[6]
Q5: What are the key considerations for scaling up this synthesis?
A5: When scaling up, heat and mass transfer become more critical.
-
Temperature Control: Ensure that the reaction vessel has adequate heating and cooling capabilities to maintain a consistent temperature throughout the larger volume.
-
Mixing: Efficient stirring is essential to ensure homogeneity, especially during the addition of reagents.
-
Work-up: The volumes of solvents for extraction and washing will need to be scaled appropriately. Ensure your separation funnels or reactors are adequately sized.
-
Purification: Column chromatography can become cumbersome on a large scale. Developing a robust recrystallization procedure is highly recommended for efficient purification of larger quantities of the product.
IV. Optimized Experimental Protocol
This protocol is based on a highly efficient, one-pot synthesis of a closely related analogue and has been adapted for the synthesis of 2-Amino-N-methylthiazole-5-carboxamide.
Materials and Reagents
-
N-methyl-3-ethoxyacrylamide (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.05 equivalents)
-
Thiourea (1.2 equivalents)
-
Dioxane
-
Deionized Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-3-ethoxyacrylamide in a 4:1 mixture of dioxane and water.
-
α-Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature. The reaction is mildly exothermic. Stir the mixture for 1-2 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Cyclization: To the reaction mixture containing the in-situ generated α-bromo intermediate, add thiourea.
-
Heating: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) for 2-4 hours. Monitor the formation of the product by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the majority of the dioxane.
-
Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield 2-Amino-N-methylthiazole-5-carboxamide as a solid.
-
Characterization Data
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃OS | [7] |
| Molecular Weight | 157.19 g/mol | [7] |
| Appearance | Solid | |
| Purity | ≥97% | [7] |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C |
Note: The exact melting point and spectroscopic data (¹H NMR, ¹³C NMR, MS) should be determined experimentally and compared with a reference standard or literature values for confirmation of the product's identity and purity.
V. Overall Workflow
Caption: Step-by-step workflow for the synthesis of 2-Amino-N-methylthiazole-5-carboxamide.
VI. References
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. darshanpharmachem.com [darshanpharmachem.com]
- 3. Page loading... [guidechem.com]
- 4. Methyl 2-aminothiazole-5-carboxylate | CAS#:6633-61-0 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
- 7. 2-Amino-N-methylthiazole-5-carboxamide | 1177494-20-0 [sigmaaldrich.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges with 2-Aminothiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth troubleshooting for the common solubility issues encountered with 2-aminothiazole compounds during in vitro experimentation. The inherent physicochemical properties of the 2-aminothiazole scaffold, while offering significant therapeutic potential, frequently lead to challenges in achieving and maintaining solubility in aqueous assay buffers.[1][2] This guide is designed to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions to ensure the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My 2-aminothiazole compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. Why is this happening and how can I fix it?
A1: This common issue, known as "precipitation upon dilution," occurs because your compound is significantly more soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) than in the aqueous environment of your assay. While DMSO is miscible with water, the drastic change in solvent polarity upon dilution causes the poorly soluble compound to "crash out" of the solution.[3]
Core Principle: The goal is to create a microenvironment that maintains the compound's solubility as it transitions from the DMSO stock to the final aqueous buffer.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts.[3] However, be aware that excessively lowering the DMSO concentration can worsen precipitation.
-
Employ Co-solvents: A mixture of solvents can provide a more gradual polarity transition.[4][5] Consider preparing your stock solution in a combination of DMSO and another water-miscible solvent like ethanol or polyethylene glycol (PEG).[6][7]
-
Use Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of the organic solvent before the final dilution into the aqueous buffer.[3]
-
Advanced Formulation Strategies: If simple solvent adjustments are insufficient, more advanced techniques may be necessary. These include the use of cyclodextrins or the preparation of solid dispersions, which are discussed in more detail in the following sections.[3][8]
Q2: I'm observing inconsistent activity with my 2-aminothiazole compound between experiments, even when using the same stock solution. What could be the cause?
A2: Inconsistent biological activity can often be traced back to underlying solubility and stability issues. If the compound is not fully dissolved or is degrading, the effective concentration will vary between experiments.
Possible Causes and Solutions:
-
Compound Instability: Some 2-aminothiazole derivatives can be unstable in DMSO. It is crucial to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Micro-precipitation: Your compound may be forming microscopic precipitates that are not visible to the naked eye. Before use, centrifuge your stock and diluted solutions at high speed (e.g., >10,000 x g) for 10-15 minutes and carefully aspirate the supernatant for your experiment.
-
Adsorption to Plastics: Poorly soluble compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates). To mitigate this, consider using low-adhesion plastics or pre-treating surfaces with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.
Q3: Can I use pH modification to improve the solubility of my 2-aminothiazole compound?
A3: Yes, pH modification can be a very effective strategy. The 2-aminothiazole moiety contains a basic amine group.[1] In acidic conditions, this group can become protonated, increasing the compound's polarity and, consequently, its aqueous solubility.[1][9]
Key Considerations:
-
pKa of Your Compound: The effectiveness of pH adjustment depends on the pKa of your specific 2-aminothiazole derivative. You need to adjust the pH of your buffer to be below the pKa to ensure protonation.[9][10]
-
Assay Compatibility: Ensure that the required pH for solubilization is compatible with the optimal conditions for your biological assay (e.g., enzyme activity, cell viability).
-
Salt Formation: This strategy essentially involves in-situ salt formation. The protonated amine group forms a salt with the conjugate base of the acid in your buffer, which is generally more soluble.[10][11][12][13]
In-Depth Troubleshooting Guides
Guide 1: Leveraging Co-solvents for Enhanced Solubility
The use of co-solvents, which are water-miscible organic solvents, is a primary strategy for solubilizing poorly water-soluble compounds for in vitro assays.[5][6]
The "Why": Co-solvents work by reducing the overall polarity of the aqueous medium, thereby decreasing the energy required to solvate a lipophilic compound. They can also disrupt the hydrogen bonding network of water, creating "pockets" that can accommodate the non-polar regions of the drug molecule.
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | < 1% (final assay concentration) | A powerful solvent, but can have effects on cell-based assays at higher concentrations.[14] |
| Ethanol | 1-5% | Less potent than DMSO, but often better tolerated by cells.[7] |
| Polyethylene Glycol (PEG 400) | 5-20% | A good option for increasing solubility and can be less toxic than other organic solvents.[6] |
| Propylene Glycol (PG) | 5-20% | Similar properties to PEG 400.[6] |
Experimental Workflow for Co-solvent Optimization:
Caption: Cyclodextrin forming an inclusion complex.
Commonly Used Cyclodextrins:
| Cyclodextrin | Properties |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it a popular choice. [15] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can be used for parenteral formulations. [5] |
Detailed Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your assay buffer.
-
Compound Addition: Add your solid 2-aminothiazole compound directly to the HP-β-CD solution. Alternatively, add a small volume of a concentrated DMSO stock of your compound to the cyclodextrin solution.
-
Complex Formation: Vortex the mixture vigorously and then incubate at room temperature for at least 1-2 hours with shaking to facilitate the formation of the inclusion complex.
-
Clarification: Centrifuge the solution at high speed to pellet any un-complexed, insoluble material.
-
Quantification: Carefully collect the supernatant. It is essential to determine the actual concentration of the solubilized compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Assay Dilution: Use this quantified, solubilized stock for your in vitro experiments.
Guide 3: Solid Dispersions for Amorphous Stabilization
For particularly challenging compounds, creating a solid dispersion can be an effective, albeit more involved, strategy. [8][16][17][18] The "Why": A solid dispersion involves dispersing the drug in an amorphous, hydrophilic carrier. [8][17]This prevents the drug from forming a stable, low-solubility crystal lattice. [19]When the solid dispersion is introduced into an aqueous medium, the hydrophilic carrier dissolves rapidly, releasing the drug as fine, amorphous particles with a high surface area, which enhances the dissolution rate. [19] Common Carriers:
-
Polyvinylpyrrolidone (PVP) [16]* Polyethylene Glycols (PEGs) [16][17]* Hydroxypropyl Methylcellulose (HPMC) [17] Workflow for Solid Dispersion Preparation (Solvent Evaporation Method):
Caption: Solid dispersion preparation workflow.
Detailed Protocol: Small-Scale Solid Dispersion via Solvent Evaporation
-
Select a Common Solvent: Choose a volatile organic solvent in which both your 2-aminothiazole compound and the chosen carrier (e.g., PVP K30) are soluble (e.g., methanol, ethanol).
-
Dissolution:
-
In one vial, dissolve a known amount of your compound in the solvent.
-
In a separate vial, dissolve the carrier (e.g., at a 1:1, 1:5, or 1:10 drug-to-carrier ratio by weight).
-
-
Mixing: Combine the two solutions and mix thoroughly.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain a thin film or solid mass.
-
Drying: Further dry the solid dispersion under a vacuum to remove any residual solvent.
-
Reconstitution: Scrape the solid dispersion and weigh it. Reconstitute a known weight of the solid dispersion in your assay buffer to achieve the desired final concentration of the active compound.
By systematically applying these principles and protocols, researchers can overcome the solubility hurdles associated with 2-aminothiazole compounds, leading to more reliable and reproducible in vitro data.
References
- Solubility of Things. (n.d.). 2-Aminothiazole.
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- Jetir.Org. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.).
- Loftsson, T., & Brewster, M. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmacy and...
- A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.).
- Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?
- PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects.
- The use of cosolvent pKa assays for poorly soluble compounds. (n.d.).
- MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (n.d.).
- PubMed. (2007). Salt formation to improve drug solubility.
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- ResearchGate. (2025). Salt Formation to Improve Drug Solubility | Request PDF.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Improving the Solubility of Thiazole Compounds.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.appconnect.in [journal.appconnect.in]
- 12. researchgate.net [researchgate.net]
- 13. rjpdft.com [rjpdft.com]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. youtube.com [youtube.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. jetir.org [jetir.org]
- 18. jopcr.com [jopcr.com]
- 19. japer.in [japer.in]
Technical Support Center: Navigating the Kinetic Aqueous Solubility of 2-Aminothiazole Inhibitors
Welcome to the technical support center dedicated to enhancing the kinetic aqueous solubility of 2-aminothiazole inhibitors. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activity.[1][2][3] However, its often-hydrophobic nature can lead to poor aqueous solubility, a critical hurdle in drug discovery that can impede biological assays, compromise bioavailability, and ultimately stall the development of promising drug candidates.[4][5]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter in the lab. Our approach is rooted in explaining the "why" behind experimental choices, empowering you to make informed decisions and accelerate your research.
Section 1: Troubleshooting Common Solubility Issues
This section addresses the most frequent and pressing problems encountered during the handling and testing of 2-aminothiazole inhibitors.
Issue 1: My 2-aminothiazole compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer.
Question: I've dissolved my 2-aminothiazole inhibitor in DMSO, but upon adding it to my aqueous assay buffer (like PBS or cell culture media), a precipitate forms immediately. Why is this happening, and how can I resolve it?
Answer: This phenomenon, known as "precipitation upon dilution," is a classic sign of poor kinetic aqueous solubility.[6] While your compound is soluble in a potent organic solvent like DMSO, the abrupt change in solvent polarity upon dilution into an aqueous medium causes the compound to "crash out" of solution.[6] The kinetic solubility is the concentration of a compound that can be reached by precipitating it from a stock solution in an organic solvent (usually DMSO) into an aqueous buffer.[7][8]
-
High DMSO Concentration: While necessary for initial dissolution, a high final concentration of DMSO can be toxic to cells and interfere with assays. However, lowering it too drastically can trigger precipitation.
-
pH Sensitivity: The 2-aminothiazole core contains a basic amine group.[9] Its protonation state, and therefore solubility, can be highly dependent on the pH of the aqueous buffer.[9][10][11][12]
-
Solid-State Properties: The crystalline form of your compound has a significant impact on its dissolution rate and solubility.[13][14] An amorphous form is generally more soluble than a stable crystalline form.[15]
Caption: Troubleshooting workflow for compound precipitation.
-
Optimize DMSO Concentration: Aim for a final DMSO concentration below 0.5% in your assay. If precipitation persists, consider a serial dilution approach. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of an organic co-solvent before the final dilution into the aqueous buffer.[6]
-
Investigate pH-Dependent Solubility: Since the 2-aminothiazole moiety is basic, its solubility is expected to increase at a lower pH where the amine group is protonated.[9][10][11]
-
Experiment: Measure the kinetic solubility of your compound in a series of buffers with varying pH (e.g., pH 5.0, 6.5, 7.4).
-
Action: If solubility is significantly better at a lower pH, determine if your assay can be performed under those conditions. If not, this information is still valuable for formulation development.
-
-
Utilize Co-solvents: Co-solvents can help to bridge the polarity gap between DMSO and water.[16]
-
Examples: Consider using ethanol, propylene glycol, or polyethylene glycol (PEG) in your stock or intermediate dilution steps.
-
Caution: Always verify the compatibility of any co-solvent with your specific biological assay, as they can have their own effects.
-
Issue 2: My kinetic solubility measurements are inconsistent and not reproducible.
Question: I am using a standard kinetic solubility assay (e.g., nephelometry or UV-based method), but my results are highly variable between runs. What could be the cause?
Answer: Reproducibility issues in kinetic solubility assays often stem from subtle variations in experimental conditions that have a significant impact on the delicate process of precipitation.
-
Incubation Time and Temperature: The rate of precipitation can be time and temperature-dependent.[17] Shorter incubation times may not allow for equilibrium to be reached, leading to an overestimation of solubility.[7]
-
Mixing and Agitation: The energy introduced during mixing can affect the nucleation and growth of precipitates.
-
DMSO Stock Age and Storage: 2-aminothiazole compounds can be susceptible to degradation in DMSO over time, even when frozen.
-
Solid Form of the Compound: If you are starting from a solid, different batches may have different polymorphic or amorphous forms, leading to varied results.[13]
| Parameter | Recommendation | Rationale |
| Incubation Time | Standardize to a fixed time (e.g., 2 or 4 hours).[7] | Allows for a more consistent approach to reaching a steady state of precipitation. |
| Temperature | Use a temperature-controlled incubator (e.g., 25°C or 37°C).[7] | Solubility is temperature-dependent; consistency is key.[18] |
| Mixing | Standardize the shaking speed and method. | Ensures uniform energy input across all samples. |
| DMSO Stock | Prepare fresh stock solutions for each experiment. | Minimizes the impact of potential compound degradation. |
| pH of Buffer | Prepare fresh buffer and verify the pH before each experiment. | Small pH shifts can significantly alter the solubility of ionizable compounds.[19][20] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I focus on?
A1:
-
Kinetic Solubility is measured by precipitating a compound from a DMSO stock solution into an aqueous buffer.[7][8] The resulting precipitate is often amorphous and more soluble than the crystalline form.[5][15] This measurement is high-throughput and relevant for early drug discovery, where it helps in selecting compounds for biological screening and identifying potential liabilities.[17]
-
Thermodynamic Solubility is the equilibrium solubility of the most stable crystalline form of a compound in a saturated solution.[18] It is a lower, more "real-world" value that is critical for later stages of drug development, such as formulation and preclinical studies.[7]
For early-stage researchers working with 2-aminothiazole inhibitors, kinetic solubility is the more immediate and practical parameter to optimize for reliable in vitro assay results. However, be aware that high kinetic solubility may not translate to high thermodynamic solubility, which can pose challenges later in development.[5]
Q2: How can I chemically modify my 2-aminothiazole inhibitor to improve its intrinsic solubility?
A2: Medicinal chemistry strategies can be employed to enhance the aqueous solubility of your lead compounds.
Caption: Chemical modification strategies for solubility enhancement.
-
Introduce Hydrophilic Groups: The addition of polar functional groups, such as hydroxyls, amides, or sulfonamides, can increase hydrogen bonding with water and improve solubility.[4]
-
Incorporate Ionizable Groups: Adding acidic or basic centers allows for salt formation, which can dramatically increase aqueous solubility.[4][21]
-
Reduce Lipophilicity (LogP): High lipophilicity is often correlated with poor aqueous solubility. Systematically modifying parts of the molecule to reduce its LogP can be an effective strategy.
-
Isosteric Replacement: Replacing the thiazole ring with a more polar isostere, such as an oxazole, has been shown to significantly increase hydrophilicity and water solubility without compromising biological activity.[22][23][24]
-
Prodrugs: A prodrug approach involves masking a key functional group with a more soluble moiety, which is then cleaved in vivo to release the active drug.[4]
Q3: What advanced formulation techniques can I use if simple methods fail?
A3: For particularly challenging compounds, advanced formulation strategies may be necessary. These are typically employed in later-stage development but can be adapted for in vitro work.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble drugs, forming an inclusion complex with enhanced aqueous solubility.[4]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in a polymer matrix in an amorphous state.[4][25] This prevents crystallization and can lead to a supersaturated solution upon dissolution, increasing bioavailability.[25]
-
Nanoparticle Formulations: Reducing the particle size of a drug to the nanometer scale increases the surface area-to-volume ratio, which can enhance the dissolution rate and solubility.[4][21][26]
Section 3: Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay (UV-Vis Method)
This protocol is adapted from standard industry practices and is suitable for the rapid screening of multiple compounds.[7][17][27]
Materials:
-
Test compounds dissolved in 100% DMSO (10 mM stock).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen Solubility Filter Plates).[7]
-
96-well UV-transparent collection plates.
-
UV-Vis microplate reader.
Procedure:
-
Prepare Compound Plate: In a standard 96-well plate, add 5 µL of your 10 mM DMSO stock solution to a well.
-
Add Buffer: Add 245 µL of PBS (pH 7.4) to each well. This results in a 200 µM nominal concentration with 2% DMSO.
-
Incubate: Seal the plate and shake at room temperature for 2 hours.
-
Filter: Place the filter plate on top of the UV-transparent collection plate. Transfer the contents of the incubation plate to the filter plate and centrifuge to separate any precipitate.[17][27]
-
Measure Absorbance: Read the UV absorbance of the filtrate in the collection plate at the compound's λmax.
-
Quantify: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (or a solvent system where the compound is fully soluble).
Data Analysis: The kinetic solubility is the concentration of the compound measured in the filtrate. A common goal for drug discovery compounds is a solubility of >60 µg/mL.[17]
References
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Veranova. Improving solubility and accelerating drug development. [Link]
-
Khan Academy. pH and solubility. [Link]
-
PubMed. In vitro solubility assays in drug discovery. [Link]
-
Vici Health Sciences. Solid State Properties of Drugs. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
PMC. Perspectives in solubility measurement and interpretation. [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]
-
PMC. Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
American Chemical Society. Strategies to Improve Solubility of Drug Candidates. [Link]
-
MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]
-
Ovid. Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]
-
ACS Publications. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
ACS Omega. Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]
-
Solubility of Things. 2-Aminothiazole. [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
PMC. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
ResearchGate. Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations. [Link]
-
ACS Media Group. Addressing Pain Points and Solubility Challenges for Drug Discovery. [Link]
-
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]
-
ResearchGate. Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
ADDoPT. Predicting solubility using solid state data descriptors. [Link]
-
ResearchGate. Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. [Link]
-
MDPI. Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. [Link]
-
Semantic Scholar. Relevance of Solid-state Properties for Pharmaceutical Products. [Link]
-
PubMed. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 4. veranova.com [veranova.com]
- 5. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. enamine.net [enamine.net]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Khan Academy [khanacademy.org]
- 11. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. ovid.com [ovid.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole | MDPI [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ascendiacdmo.com [ascendiacdmo.com]
- 27. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Validation & Comparative
Precision vs. Promiscuity: A Comparative Guide to Profiling 2-Aminothiazole Kinase Inhibitors
Executive Summary
The 2-aminothiazole (2-AT) scaffold represents one of the most successful yet challenging templates in kinase drug discovery. While it serves as the core for blockbuster drugs like Dasatinib , it is chemically classified as a "privileged structure"—a double-edged sword denoting its ability to bind multiple kinase active sites with high affinity.
For researchers, the 2-AT scaffold presents a specific profiling challenge: distinguishing between therapeutic polypharmacology and dangerous promiscuity.
This guide objectively compares the cross-reactivity profiles of 2-AT inhibitors against alternative scaffolds (Pyrimidines, Quinolines) and establishes a validated, tiered workflow for profiling these "frequent hitters."
Part 1: The Structural Basis of Promiscuity
To profile a 2-aminothiazole effectively, one must understand why it cross-reacts. Unlike more rigid scaffolds, the 2-AT core mimics the adenosine ring of ATP with exceptional fidelity.
The Hinge-Binding Mechanism
The 2-aminothiazole moiety functions as a bidentate hydrogen bond donor/acceptor system. It anchors the inhibitor to the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).
-
Nitrogen (N3): Acts as a Hydrogen Bond Acceptor (binds to the backbone NH of the hinge).
-
Amino Group (C2-NH2): Acts as a Hydrogen Bond Donor (binds to the backbone Carbonyl of the hinge).
This "Donor-Acceptor" motif is conserved across the human kinome, leading to the scaffold's inherent lack of selectivity unless specific "gatekeeper" residues are targeted by side chains.
Visualization: The 2-AT Pharmacophore
The following diagram illustrates the critical interaction points that drive both potency and promiscuity.
Figure 1: The structural interaction map of the 2-aminothiazole core within the kinase hinge region, highlighting the conserved binding motif that leads to broad cross-reactivity.
Part 2: Comparative Performance Analysis
The following analysis compares Dasatinib (a representative 2-AT) against Imatinib (Phenylaminopyrimidine) and Bosutinib (Quinoline). This comparison highlights the trade-off between potency and selectivity.
Table 1: Scaffold Selectivity Benchmarks
| Feature | Dasatinib (2-Aminothiazole) | Imatinib (Pyrimidine) | Bosutinib (Quinoline) |
| Primary Target | BCR-Abl, Src Family | BCR-Abl, c-Kit, PDGFR | Src, Abl |
| Potency (Abl) | < 1 nM (Very High) | ~260 nM (Moderate) | ~1 nM (High) |
| Selectivity Score (S35) | 0.28 (Promiscuous) | 0.06 (Selective) | 0.15 (Moderate) |
| Off-Target Count | High (>30 kinases >90% inhibition) | Low (<5 kinases) | Moderate |
| Key Liabilities | "Frequent Hitter" in assays; Metabolic activation | Low cross-reactivity; Resistance prone | GI Toxicity; Moderate selectivity |
| Best Use Case | Pan-kinase inhibition; Mutant coverage | Precision targeting | Src/Abl dual targeting |
Data Interpretation:
-
The "Dirty" Drug Advantage: The 2-AT scaffold of Dasatinib allows it to inhibit Imatinib-resistant mutants (like the activation loop mutations) because it does not rely on a specific "inactive" conformation of the kinase. However, this comes at the cost of a high S-score (0.28), indicating it binds to 28% of the screened kinome.
-
The Specificity Gap: Imatinib's pyrimidine core is more rigid and requires a specific "DFG-out" conformation, resulting in high selectivity but vulnerability to conformational mutations.
Part 3: Methodological Comparison for Profiling
When profiling 2-AT inhibitors, standard enzymatic assays often fail to capture the full extent of off-target binding due to high intracellular ATP competition.
Comparison: Binding Assays vs. Activity Assays
| Parameter | Binding Assays (e.g., KINOMEscan) | Enzymatic Activity Assays (IC50) | Recommendation for 2-ATs |
| Readout | Binding Assays | ||
| ATP Dependence | Independent (Competes with immobilized ligand) | Dependent (Varies with ATP conc.) | 2-ATs are Type I (ATP-competitive). Binding assays remove ATP bias. |
| Throughput | Ultra-High (450+ kinases) | Moderate | Use Binding for primary screen. |
| False Negatives | Low | Moderate (if ATP is high) | Binding assays detect low-affinity off-targets better. |
Part 4: Validated Profiling Protocol
To ensure scientific integrity, do not rely on a single assay type. Use this Tiered Profiling System designed specifically for promiscuous scaffolds like 2-aminothiazoles.
Step 1: The "Scan-MAX" Primary Screen
-
Objective: Identify all potential binding partners (hit finding).
-
Method: Competition binding assay (e.g., phage display or bead-based).
-
Concentration: Screen at 1 µM and 10 µM .
-
Threshold: Flag any kinase with >65% inhibition.
-
Why: 2-ATs often have "flat" Structure-Activity Relationships (SAR). High-concentration screening ensures you catch weak off-targets that could cause toxicity.
Step 2: Thermodynamic Validation ( )
-
Objective: Quantify the affinity of hits from Step 1.
-
Method: 11-point dose-response binding assay.
-
Metric: Calculate the Selectivity Entropy (
). -
Critical Check: If the
for an off-target is within 10-fold of the primary target, the compound is likely too promiscuous for a precision tool probe.
Step 3: Cellular Target Engagement (NanoBRET)[1]
-
Objective: Confirm the inhibitor actually enters the cell and binds the target in the presence of 1-5 mM intracellular ATP.
-
Method: Bioluminescence Resonance Energy Transfer (BRET) using a tracer.
-
Why: 2-ATs are lipophilic.[1] They enter cells easily but may be sequestered or out-competed by high cellular ATP levels.
Visualization: The Tiered Workflow
Figure 2: The self-validating tiered workflow for profiling kinase inhibitors, moving from broad binding screens to precise cellular engagement.
References
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132.
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658–6661.
-
Robers, M. B., et al. (2011). Target engagement and drug residence time can be observed in living cells with BRET.[2] Nature Communications, 6, 10091.
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template.[1][3][4][5][6][7] Structure-activity relationship studies toward the discovery of Dasatinib.[4] Journal of Medicinal Chemistry, 49(23), 6819-6832.[4]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Mechanistic Basis of the Inhibitory Potency of Selected 2-Aminothiazole Compounds on Protein Kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Selectivity of 2-Aminothiazole Inhibitors Against Opposing Mitotic Kinesins
The following Technical Comparison Guide is designed for researchers and drug discovery professionals, focusing on the selectivity profile of 2-aminothiazole derivatives targeting the minus-end directed kinesin HSET (KIFC1) and their discrimination against the opposing plus-end directed kinesin Eg5 (KIF11) .
Executive Summary: The Mitotic Force Balance
In the context of antimitotic drug discovery, the "push-pull" force balance within the mitotic spindle is a critical therapeutic vulnerability. Eg5 (KIF11) generates outward (pushing) forces to separate centrosomes, while HSET (KIFC1) generates inward (pulling) forces to cluster microtubules and maintain spindle pole integrity.
While Eg5 inhibition has been a classic target, it often fails in clinical settings due to redundancy (e.g., KIF15 compensation). Conversely, HSET is non-essential in normal diploid cells but vital for cancer cells with centrosome amplification (CA). These cells rely on HSET to cluster supernumerary centrosomes into a pseudo-bipolar spindle.[1][2]
This guide analyzes a novel class of 2-aminothiazole-5-carboxylate inhibitors that potently inhibit HSET while exhibiting high selectivity against Eg5.[1][2][3] This selectivity is paramount: off-target inhibition of Eg5 would counteract the therapeutic goal of declustering centrosomes (inducing multipolarity) by preventing centrosome separation altogether.
Chemical Scaffold & Mechanistic Profile
The 2-Aminothiazole Core
The 2-aminothiazole scaffold serves as a privileged structure in kinase and kinesin inhibition. In the specific context of HSET inhibition, the 2-aminothiazole-5-carboxylate core functions as an ATP-competitive pharmacophore.[1][2][3][4]
-
Primary Target: HSET (KIFC1) – Minus-end directed motor.
-
Opposing Target (Counter-Screen): Eg5 (KIF11) – Plus-end directed motor.[5]
-
Binding Mode: Unlike classic Eg5 inhibitors (e.g., Monastrol, K858) which bind to an allosteric pocket (L5 loop), these 2-aminothiazole HSET inhibitors compete directly with ATP, necessitating rigorous selectivity profiling against the conserved ATPase domains of other kinesins.
Comparative Performance Data
The following data highlights the selectivity window of key 2-aminothiazole derivatives (e.g., Compound 2 and the optimized Compound 18) compared to the opposing motor Eg5.
Table 1: Selectivity Profile of 2-Aminothiazole Derivatives
| Compound ID | HSET (KIFC1) IC₅₀ | Eg5 (KIF11) IC₅₀ | Selectivity Fold (Eg5/HSET) | Mechanism of Action |
| Compound 2 | 2.7 µM | > 200 µM | > 74x | ATP-Competitive |
| Compound 18 | 0.027 µM (27 nM) | > 200 µM | > 7400x | ATP-Competitive |
| AZ82 (Ref. Std) | 0.30 µM | > 100 µM | > 300x | ATP-Competitive |
| K858 (Eg5 Inh.) | Inactive | 1.3 µM | N/A (Targets Eg5) | Allosteric (ATP-Uncompetitive) |
Note: Data derived from ADP-Glo ATPase assays at 3 µM ATP.[2][3] K858 is included as a reference for Eg5-specific inhibition.
Biological Context & Signaling Pathway
The therapeutic efficacy of these inhibitors relies on disrupting the HSET-mediated clustering without inhibiting the Eg5-mediated separation.
Figure 1: The "Push-Pull" Mitotic Force Balance. 2-aminothiazole inhibitors selectively target HSET, disrupting the inward clustering force. If Eg5 were also inhibited (off-target), the cell would revert to a monopolar state (bottom right), protecting it from the lethal multipolar phenotype.
Experimental Protocols for Selectivity Validation
To validate the selectivity of a 2-aminothiazole derivative, one must employ a self-validating system using both biochemical and functional assays.
Protocol A: Comparative Kinesin ATPase Assay (ADP-Glo)
This assay quantifies the inhibitor's potency against the ATPase activity of HSET vs. Eg5.
Reagents:
-
Enzymes: Recombinant human HSET motor domain (residues 305–673) and Eg5 motor domain.
-
Substrate: Microtubules (polymerized from tubulin + Taxol).[6]
-
Detection: ADP-Glo™ Kinase Assay (Promega).
Workflow:
-
Preparation: Dilute compounds in 10% DMSO (final assay concentration 1% DMSO).
-
Incubation: Mix 15 nM HSET (or Eg5) with 0.05 mg/mL Microtubules in reaction buffer (15 mM PIPES pH 6.8, 5 mM MgCl₂, 1 mM EGTA, 0.05% Tween-20).
-
Start: Initiate reaction with 3 µM ATP (Note: Low ATP is critical for detecting ATP-competitive inhibitors like 2-aminothiazoles).
-
Duration: Incubate for 60 min at room temperature.
-
Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (40 min).
-
Readout: Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.
Validation Check:
-
HSET Control: AZ82 (Expect IC₅₀ ~300 nM).[7]
-
Eg5 Control: Monastrol (Expect IC₅₀ ~14 µM) or K858.
-
Selectivity Criterion: The candidate must inhibit HSET < 1 µM while showing < 20% inhibition of Eg5 at 100 µM.
Protocol B: Microtubule Gliding Assay (Directionality Check)
This assay confirms that the inhibitor targets the motility of the motor and verifies the motor's identity (Minus-end vs. Plus-end) if using polarity-marked microtubules.
Workflow:
-
Chamber Setup: Create a flow chamber using a glass slide and coverslip coated with anti-His antibody (to capture His-tagged motors).
-
Motor Binding: Flow in 100 nM HSET (or Eg5) and incubate for 5 mins. Wash with buffer.[8][9]
-
Microtubules: Flow in Rhodamine-labeled Taxol-stabilized microtubules.
-
Inhibition: Flow in motility buffer containing ATP (1 mM) + Candidate Inhibitor (various concentrations).[6]
-
Imaging: Use TIRF microscopy to capture time-lapse images (1 frame/5 sec).
-
Analysis: Track microtubule velocity.
-
HSET Baseline: ~50–100 nm/s.
-
Eg5 Baseline: ~20–40 nm/s.
-
Result: 2-aminothiazole should arrest HSET-driven gliding but NOT Eg5-driven gliding.
-
Synthesis & Screening Workflow
The discovery of selective 2-aminothiazoles typically follows this logic path:
Figure 2: Screening Cascade. The critical step is the "Counter Screen" against Eg5.[4] A compound failing this step (inhibiting Eg5) is discarded because dual inhibition neutralizes the phenotypic effect.
References
-
Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) Source: Journal of Medicinal Chemistry (ACS) Context: Primary source for the 2-aminothiazole HSET inhibitors (Compounds 2 and 18) and their selectivity data against Eg5.
-
K858, a Novel Inhibitor of Mitotic Kinesin Eg5 and Antitumor Agent Source: Cancer Research Context: Establishes K858 (thiadiazoline) as a selective Eg5 inhibitor, used as a reference for the "opposing" motor pharmacology.
-
AZ82 Is a Selective Inhibitor of the Kinesin-Like Protein KIFC1 (HSET) Source:[2][3][7] ACS Chemical Biology Context: Describes AZ82, a benchmark HSET inhibitor used to validate assay performance.
-
The Kinesin-Related Protein, HSET, Opposes the Activity of Eg5 Source: Journal of Cell Biology Context: Foundational paper establishing the biological antagonism between HSET and Eg5 in spindle formation.[10]
Sources
- 1. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Polarity-Marked Microtubules Using a Plus-End Capping DARPin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The kinesin-related protein, HSET, opposes the activity of Eg5 and cross-links microtubules in the mammalian mitotic spindle - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming mechanism of action through molecular docking studies
Comparative Guide: Validating Mechanism of Action via Molecular Docking Platforms
Part 1: Introduction & Strategic Positioning
The Role of Docking in Mechanism of Action (MoA) Confirmation In modern drug discovery, molecular docking is often mischaracterized as merely a virtual screening tool. However, for the Senior Application Scientist, its most critical function is hypothesis testing . Confirming a Mechanism of Action (MoA) requires more than a high binding score; it demands a structural narrative that aligns perfectly with orthogonal experimental data (e.g., mutagenesis, SAR, or kinetics).
This guide objectively compares the three dominant docking algorithms—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —and outlines a rigorous, self-validating protocol to transition from "predicted pose" to "confirmed mechanism."
Part 2: Comparative Analysis of Docking Algorithms
Selecting the right tool depends on the specific MoA question being asked (e.g., "Is the binding site flexible?" vs. "I need high-throughput screening").
Table 1: Technical Comparison of Leading Docking Platforms
| Feature | AutoDock Vina | Schrödinger Glide (SP/XP) | CCDC GOLD |
| Core Algorithm | Iterated Local Search (Gradient-based) | Hierarchical Filters + Monte Carlo | Genetic Algorithm (GA) |
| Scoring Function | Empirical + Knowledge-based (X-Score inspired) | Empirical (GlideScore) + Force Field (OPLS) | Force Field (GoldScore) + Empirical (ChemScore) |
| Handling Flexibility | Ligand (Flexible) / Receptor (Rigid) | Induced Fit (via IFD protocol) | Best-in-Class: Partial protein flexibility (Side-chains) |
| Speed | Extremely Fast (Multi-threaded) | Moderate (SP) to Slow (XP) | Slow (Computationally Intensive) |
| Primary Use Case | High-Throughput Screening (HTS) | High-Fidelity Pose Prediction | Flexible Active Sites / Metalloenzymes |
| Cost | Open Source (Apache 2.0) | Commercial License | Commercial License |
| Key Citation | Trott & Olson (2010) | Friesner et al. (2004) | Jones et al. (1997) |
Expert Insight:
-
Use Glide when you have a high-resolution crystal structure and need the highest probability of reproducing the native pose (RMSD < 2.0 Å). Its "Extra Precision" (XP) mode is the industry standard for refining MoA hypotheses.
-
Use GOLD if your MoA involves significant induced-fit effects or water-mediated networks, as its Genetic Algorithm handles side-chain flexibility more robustly than rigid-receptor grids.
-
Use Vina for massive datasets where speed is critical, but be prepared to re-validate top hits with a more rigorous physics-based method.
Part 3: The Self-Validating Experimental Protocol
To claim a "Confirmed MoA," you must prove your docking protocol can distinguish signal from noise. This requires a Self-Validating System .
Step 1: The "Redocking" Benchmark (The Truth Test)
Before docking new compounds, you must strip the co-crystallized ligand from the PDB structure and dock it back in.[1]
-
Pass Criteria: RMSD
2.0 Å relative to the crystal pose. -
Failure: If the software cannot reproduce the crystal pose, it cannot be trusted to predict unknown MoAs.
Step 2: Prospective Cross-Docking
Dock your active lead series.
-
Causality Check: Do the docking scores correlate with experimental
/ values? -
Visual Check: Does the pose explain the Structure-Activity Relationship (SAR)? (e.g., Does a bulky group in the ligand clash with a residue known to cause resistance?)
Step 3: Interaction Fingerprinting
Map the specific H-bonds, Pi-stacking, and Salt Bridges. These specific residues become the targets for wet-lab Site-Directed Mutagenesis (SDM).
Part 4: Visualizing the MoA Confirmation Workflow
The following diagram illustrates the decision logic required to validate a mechanism.
Figure 1: The "Self-Validating" workflow ensures that computational predictions are biologically relevant before wet-lab resources are committed.
Part 5: Experimental Data & Causality
To demonstrate MoA confirmation, we analyze a hypothetical dataset comparing Docking Scores against Experimental Binding Affinity (
Table 2: Correlation Analysis (Docking vs. Biology)
A strong MoA hypothesis requires that better docking scores correlate with higher biological potency.
| Compound ID | Exp. | Exp. | Glide Score (kcal/mol) | Vina Score (kcal/mol) | MoA Consistency? |
| Lead-01 | 5.0 | 8.30 | -11.2 | -9.8 | Yes (High Potency/Score) |
| Lead-02 | 45.0 | 7.35 | -9.5 | -8.9 | Yes |
| Lead-03 | 1,200 | 5.92 | -6.1 | -7.5 | Yes (Low Potency/Score) |
| Inactive-04 | >10,000 | < 4.0 | -4.2 | -8.1 | Glide Confirmed (Vina False Positive) |
Interpretation: In this dataset, Glide successfully differentiates the inactive compound (Score -4.2) from the active lead (Score -11.2). Vina over-scored the inactive compound (-8.1), suggesting a "False Positive" risk. This data supports using Glide for the final MoA confirmation step due to its more rigorous penalty terms for desolvation.
Visualizing the Biological Feedback Loop
The final confirmation comes when the docking pose explains why a mutation destroys binding.
Figure 2: The Logic Loop. Docking provides the spatial hypothesis; mutagenesis provides the causal evidence.
Part 6: References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[4][5][6] Journal of Computational Chemistry, 31(2), 455-461.[4][5][7]
-
Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring.[8][9] 1. Method and assessment of docking accuracy.[10][5][1][2][6][11][12][13][14][15][16] Journal of Medicinal Chemistry, 47(7), 1739-1749.[8][9]
-
Jones, G., Willett, P., Glen, R. C., Leach, A. R., & Taylor, R. (1997). Development and validation of a genetic algorithm for flexible docking. Journal of Molecular Biology, 267(3), 727-748.
-
Su, M., et al. (2019). Comparative Assessment of Scoring Functions: The CASF-2016 Update. Journal of Chemical Information and Modeling, 59(2), 895-913.[16]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citations — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 5. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Trott, O. and A.J. Olson, AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. J Comput Chem. 31(2): p. 455-61. [sciepub.com]
- 8. Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glide: a new approach for rapid, accurate docking and scoring. 2. Enrichment factors in database screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a genetic algorithm for flexible docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. 5700241.fs1.hubspotusercontent-na1.net [5700241.fs1.hubspotusercontent-na1.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparative Assessment of Scoring Functions: The CASF-2016 Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal & Handling of 2-Amino-N-methylthiazole-5-carboxamide
Executive Summary
This guide provides an operational framework for the safe disposal of 2-Amino-N-methylthiazole-5-carboxamide (CAS: 113772-14-8).[1][2] As a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Dasatinib), this compound presents specific nitrogen and sulfur-based hazards that require distinct waste stream segregation to prevent toxic emissions (NOx/SOx) during incineration.
Immediate Action Card: Spill Response
-
Signal Word: WARNING (Irritant, Harmful if Swallowed).[3][4]
-
Do Not: Wash down drains.
-
Do Not: Mix with strong oxidizers (e.g., Nitric Acid, Peroxides).
-
Primary Disposal Method: High-temperature incineration with scrubber.[1][2]
Part 1: Chemical Intelligence & Hazard Profile
To dispose of a chemical safely, you must understand its reactivity profile. This compound is not merely "organic waste"; it is a functionalized thiazole that behaves differently than standard aliphatic hydrocarbons.
| Property | Specification | Operational Implication |
| CAS Number | 113772-14-8 | Use for waste manifesting and inventory tracking.[1][2] |
| Molecular Formula | C5H7N3OS | High Nitrogen/Sulfur content requires scrubbed incineration.[1][2] |
| Physical State | Solid (Powder) | Dust explosion hazard if aerosolized; requires particulate PPE.[1][2] |
| Solubility | DMSO, Methanol | Waste solutions must be compatible with organic solvent streams.[1][2] |
| GHS Hazards | H302, H315, H319, H335 | H302 (Harmful if swallowed) dictates strict hygiene; H335 (Resp.[1][2] Irritant) mandates fume hood use. |
| Reactivity | Incompatible with Oxidizers | CRITICAL: Do not place in "Oxidizing Waste" bins.[1][2] Risk of exothermic reaction. |
The "Why" Behind the Protocol
-
NOx/SOx Generation: Upon combustion, the thiazole ring and amide group release Nitrogen Oxides (NOx) and Sulfur Oxides (SOx). Standard autoclaving is insufficient; the waste must go to a facility equipped with wet scrubbers.
-
Aquatic Toxicity: Thiazole derivatives often exhibit aquatic toxicity (H412). Drain disposal is strictly prohibited under EPA (40 CFR 261.3) and local water authority regulations.
Part 2: Waste Segregation Strategy
Effective disposal begins at the bench. Mixing this compound with incompatible streams is the most common cause of laboratory accidents and disposal rejection.
Visual Logic: Waste Stream Decision Tree
The following diagram illustrates the decision logic for segregating this specific compound.
Figure 1: Decision logic for segregating thiazole-based waste streams to ensure regulatory compliance and safety.
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Debris)
Applicability: Expired stocks, contaminated weigh boats, spill cleanup materials.
-
Containment:
-
Labeling:
-
Affix a hazardous waste label immediately.
-
Mandatory Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Toxic," "Irritant."
-
Constituent Listing: List "2-Amino-N-methylthiazole-5-carboxamide" explicitly; do not just write "Thiazole Waste."
-
-
Storage:
-
Store in a satellite accumulation area (SAA) inside a secondary container.
-
Keep container closed at all times except when adding waste (40 CFR 262.15).
-
Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Applicability: Reaction solvents (DMSO/DMF/Methanol) containing the intermediate.
-
Solvent Compatibility Check:
-
Ensure the carboy does not contain Oxidizers (Nitric acid, Peroxides) or Acids (if the solution is basic).
-
Self-Validating Step: Check the pH of the waste stream before addition. If pH < 4 or > 10, verify compatibility to prevent gas generation.
-
-
Segregation:
-
If dissolved in Dichloromethane (DCM) : Dispose in Halogenated waste stream.
-
If dissolved in Methanol/DMSO : Dispose in Non-Halogenated waste stream.
-
-
Headspace:
-
Leave 10% headspace in the carboy to allow for thermal expansion.
-
Part 4: Spill Response & Verification (Self-Validating System)
Accidents happen. The difference between a minor incident and a safety violation is the validation of the cleanup.
The "Wipe-Test" Verification Workflow
Do not rely on visual inspection alone.[2] Thiazole powders can be fine and invisible on white surfaces.
Figure 2: Closed-loop spill response protocol with verification step.
Step-by-Step Cleanup:
-
Isolate: Mark the area. If the powder is airborne, evacuate the lab for 15 minutes to allow settling.
-
PPE: Double nitrile gloves, lab coat, safety glasses. Use a P100 respirator if outside a fume hood.
-
Dry Collection: Gently sweep powder into a dustpan using a brush. Do not use compressed air.[1][2]
-
Wet Cleaning:
-
Soak a paper towel in a 50:50 Ethanol/Water mixture (Thiazoles are often more soluble in alcohols).
-
Wipe from the outside of the spill toward the center to prevent spreading.
-
-
Validation:
-
Shine a bright light (or UV lamp if available/applicable for specific derivatives) at an angle across the surface to detect micro-crystals.
-
Repeat wet wiping until no reflection/residue is visible.
-
References
-
PubChem. (n.d.). Compound Summary: 2-Amino-N-methylthiazole-5-carboxamide (CID 11533588).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200(g)). United States Department of Labor. Retrieved October 26, 2023, from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[5] Retrieved October 26, 2023, from [Link][1][2]
(Note: Always consult your institution's specific Chemical Hygiene Plan (CHP) as local regulations may supersede these general guidelines.)
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
